Myc-ribotac
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C55H58N10O11S |
|---|---|
Molecular Weight |
1067.2 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C55H58N10O11S/c1-2-75-53(69)47-48(67)46(77-52(47)61-39-6-4-3-5-7-39)31-35-8-17-45(44(66)30-35)76-29-28-74-27-26-73-25-24-72-23-22-60-51(68)38-32-42(64-54(70)62-40-13-9-36(10-14-40)49-56-18-19-57-49)34-43(33-38)65-55(71)63-41-15-11-37(12-16-41)50-58-20-21-59-50/h3-17,30-34,66-67H,2,18-29H2,1H3,(H,56,57)(H,58,59)(H,60,68)(H2,62,64,70)(H2,63,65,71)/b46-31-,61-52? |
InChI Key |
WLPGURIVBVLQPT-AWPFAIGZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)C7=NCCN7)O)/SC1=NC8=CC=CC=C8)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)C7=NCCN7)O)SC1=NC8=CC=CC=C8)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Myc-ribotac: A Technical Guide to a Novel RNA-Targeting Chimera
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Myc-ribotac, a novel ribonuclease-targeting chimera (RIBOTAC) designed to specifically target and degrade MYC mRNA, a critical oncogene in various cancers. This document provides a comprehensive overview of its molecular interactions, quantitative efficacy, and the detailed experimental protocols utilized to validate its function.
Core Mechanism of Action: Hijacking Cellular Machinery for Targeted RNA Degradation
This compound operates as a bifunctional molecule, orchestrating the degradation of MYC mRNA by commandeering the cell's own ribonuclease machinery.[1][2] Its mechanism can be dissected into three key stages:
-
Selective Binding to MYC mRNA: One arm of the this compound molecule is a small molecule ligand specifically designed to bind to the Internal Ribosomal Entry Site (IRES) located in the 5' untranslated region (5'-UTR) of the MYC mRNA.[1][3][4] This targeted binding ensures the specific recognition of MYC transcripts.
-
Recruitment of Endogenous RNase L: The other arm of this compound is a small molecule that actively recruits the endogenous ribonuclease L (RNase L), a component of the innate immune system.
-
Proximity-Induced Degradation: By bringing RNase L into close proximity with the MYC mRNA, this compound induces the dimerization and activation of RNase L. The activated RNase L then cleaves and degrades the bound MYC mRNA, leading to a significant reduction in MYC protein expression. This entire process is contingent on the presence of RNase L within the cell, highlighting the targeted and controlled nature of this therapeutic strategy.
Caption: this compound binds to MYC mRNA and recruits RNase L, leading to mRNA degradation.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound on MYC mRNA and Protein Levels
| Cell Line | Cancer Type | MYC mRNA Reduction (%) | MYC Protein Reduction (%) | RNase L Status | Reference |
| OPM2 | Multiple Myeloma | ~75 | Not specified | Expressing | |
| R8226 | Multiple Myeloma | ~35 | Not specified | Expressing | |
| MOLP8 | Multiple Myeloma | ~35 | Not specified | Expressing | |
| MM1S | Multiple Myeloma | ~35 | Not specified | Expressing | |
| AMO1 | Multiple Myeloma | ~35 | Downregulated | Expressing | |
| H929 | Multiple Myeloma | ~35 | Downregulated | Expressing | |
| KMS12BM | Multiple Myeloma | No effect | No effect | Negative | |
| HeLa | Cervical Cancer | ~50 (at 10 µM) | Downregulated | Expressing | |
| Namalwa | Burkitt's Lymphoma | Not specified | Downregulated | Expressing |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Animal Model | Treatment | Dosage | Tumor Growth Reduction (%) | Effect on MYC Protein in Tumors | Reference |
| H929 Xenograft Mouse Model | This compound | 30 mg/kg (daily IP) | ~64 (p<0.05) | Significantly lower |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's function.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for MYC mRNA Quantification
This protocol outlines the steps for quantifying the relative abundance of MYC mRNA in cells treated with this compound.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcriptase kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells treated with this compound and control cells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Prepare a reverse transcription reaction mix containing the extracted RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the reverse transcriptase kit's protocol to synthesize cDNA.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the synthesized cDNA, qPCR master mix, and specific primers for MYC and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Collect fluorescence data at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both MYC and the housekeeping gene in treated and control samples.
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.
-
Caption: Workflow for quantifying MYC mRNA levels using RT-qPCR.
Western Blotting for MYC Protein Quantification
This protocol describes the detection and quantification of MYC protein levels in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYC
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against MYC overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for MYC and the loading control using image analysis software.
-
Normalize the MYC protein levels to the loading control.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Colony Formation Assay (Soft Agar (B569324) Assay)
This assay assesses the ability of single cells to undergo clonal expansion and form colonies, a measure of tumorigenicity, following treatment with this compound.
Materials:
-
6-well plates
-
Agar
-
Cell culture medium
-
This compound
-
Crystal violet solution
Procedure:
-
Preparation of Agar Layers:
-
Prepare a bottom layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.
-
-
Cell Seeding in Top Agar:
-
Mix a single-cell suspension of treated or control cells with 0.3% agar in cell culture medium.
-
Overlay this cell-agar mixture onto the solidified bottom agar layer.
-
-
Incubation and Feeding:
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Add fresh cell culture medium to the top of the agar every 2-3 days to prevent drying.
-
-
Staining and Quantification:
-
After colonies have formed, stain them with crystal violet solution.
-
Count the number of colonies in each well using a microscope or an imaging system.
-
-
Data Analysis:
-
Compare the number and size of colonies in the treated wells to the control wells to determine the effect of this compound on colony formation.
-
References
The Discovery and Development of Myc-Ribotac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC oncogene, a master regulator of cellular proliferation and metabolism, has long been considered an "undruggable" target in cancer therapy due to its lack of a defined binding pocket for small molecules.[1] Myc-ribotac represents a novel and promising therapeutic strategy that circumvents this challenge by targeting the messenger RNA (mRNA) that encodes for the MYC protein. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, a first-in-class RNA-targeting chimeric molecule. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved in its development.
Introduction: Targeting MYC at the RNA Level
The MYC protein is a transcription factor that is dysregulated in a majority of human cancers, playing a critical role in tumor initiation and maintenance.[1][2] Traditional drug discovery efforts have been largely unsuccessful in directly inhibiting MYC protein function.[3] An alternative approach is to prevent the synthesis of the MYC protein by targeting its mRNA. The MYC mRNA possesses a highly structured 5' untranslated region (UTR) containing an Internal Ribosome Entry Site (IRES), which is essential for its translation.[4] This structured RNA element presents a viable target for small molecule intervention.
Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional molecules designed to bind to a specific RNA target and recruit an endogenous ribonuclease to degrade it. This compound is a RIBOTAC specifically designed to target the IRES of MYC mRNA and induce its degradation through the recruitment of RNase L, a ubiquitously expressed latent endoribonuclease involved in the innate immune response.
The Architecture of this compound
This compound is a chimeric molecule comprising three key components:
-
A MYC IRES Binding Moiety: This small molecule is designed to specifically recognize and bind to a structured motif within the MYC IRES.
-
An RNase L Recruiting Moiety: This component binds to and activates RNase L.
-
A Flexible Linker: A polyethylene (B3416737) glycol (PEG) linker connects the RNA-binding and RNase L-recruiting moieties, providing the necessary flexibility for the formation of a productive ternary complex between this compound, the MYC mRNA, and RNase L.
The specific components of the reported this compound include a pre-miR-155 binder (Anticancer agent 167), an RNA binder (NCI-B16), and an Amino-PEG4-alcohol linker.
Mechanism of Action: Targeted Degradation of MYC mRNA
The mechanism of action of this compound involves a series of orchestrated molecular events leading to the specific degradation of MYC mRNA.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
The Role of Myc-Ribotac in Targeted RNA Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc (MYC) oncogene is a master regulator of cell proliferation, metabolism, and survival, and its dysregulation is a hallmark of a vast number of human cancers, including multiple myeloma.[1] For decades, the MYC protein has been considered "undruggable" due to its lack of a defined binding pocket for small molecule inhibitors.[1][2] Ribonuclease Targeting Chimeras (RIBOTACs) represent a novel and promising therapeutic strategy to overcome this challenge by targeting the MYC messenger RNA (mRNA) for degradation.[3][4] This technical guide provides an in-depth overview of Myc-ribotac, a first-in-class RNA-targeting small molecule, detailing its mechanism of action, efficacy data, and the experimental protocols required for its evaluation.
Core Principle of this compound
This compound is a bifunctional small molecule designed to selectively bind to the internal ribosome entry site (IRES) of MYC mRNA and recruit the endogenous ribonuclease L (RNase L). This proximity-induced dimerization activates RNase L, leading to the specific cleavage and subsequent degradation of the MYC mRNA, thereby preventing the translation of the oncogenic MYC protein. This approach circumvents the need to directly target the challenging MYC protein structure.
Mechanism of Action
The signaling pathway for this compound-mediated degradation of MYC mRNA is a linear and elegant process.
References
The Advent of Myc-ribotac: A Technical Guide to Targeting MYC at the RNA Level
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, has long been a coveted yet elusive target in cancer therapy. Its nature as a transcription factor lacking a defined enzymatic pocket has rendered it "undruggable" by conventional small-molecule inhibitors. However, a novel strategy has emerged, shifting the therapeutic focus from the MYC protein to its messenger RNA (mRNA). This technical guide provides an in-depth exploration of Myc-ribotac, a pioneering tool in the field of targeted RNA degradation, offering a promising avenue for studying and potentially treating MYC-driven malignancies.
This compound is a ribonuclease-targeting chimera (RIBOTAC) designed to specifically bind to the internal ribosome entry site (IRES) of MYC mRNA. By recruiting the endogenous enzyme RNase L, this compound triggers the degradation of its target RNA, leading to a subsequent reduction in MYC protein levels and the induction of anti-tumor effects. This document will serve as a comprehensive resource for researchers, detailing the mechanism of action, experimental protocols, and quantitative data associated with the use of this compound.
Mechanism of Action
This compound is a bifunctional molecule composed of two key components connected by a linker: a small molecule that binds to a specific structural motif within the MYC mRNA's IRES, and another small molecule that recruits and activates RNase L.[1] The targeted degradation process unfolds as follows:
-
Binding to MYC mRNA: The MYC-binding moiety of the chimera recognizes and binds to a specific secondary structure within the 5' untranslated region (UTR) of the MYC mRNA, specifically the IRES.[1]
-
Recruitment of RNase L: The second functional domain of this compound binds to the latent endoribonuclease, RNase L.
-
Proximity-Induced Activation: This binding event brings RNase L into close proximity with the MYC mRNA. The dimerization of RNase L molecules, facilitated by the chimera, leads to its activation.
-
Targeted RNA Degradation: Activated RNase L then cleaves the MYC mRNA, leading to its degradation.
-
Downstream Effects: The reduction in MYC mRNA levels results in decreased synthesis of the MYC oncoprotein, ultimately leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in MYC-dependent cancer cells.[2]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.
Table 1: Effect of this compound on MYC mRNA and Protein Levels
| Cell Line | Concentration (µM) | Treatment Duration (hours) | MYC mRNA Reduction (%) | MYC Protein Reduction (%) | Reference |
| HeLa | 10 | 48 | ~50 | ~50 | [2][3] |
| Namalwa | Not Specified | Not Specified | Not Specified | Significant Reduction | |
| OPM2 (Multiple Myeloma) | Not Specified | Not Specified | ~75 | Significant Downregulation | |
| R8226, MOLP8, MM1S, AMO1, H929 (Multiple Myeloma) | Not Specified | Not Specified | ~35 | Significant Downregulation | |
| MDA-MB-231 | 10 | Not Specified | ~50 | ~50 |
Table 2: Cellular Effects of this compound
| Cell Line | Effect | Concentration (µM) | Treatment Duration (hours) | Observations | Reference |
| HeLa | Proliferation | 0-10 | 48 | Dose-dependent inhibition | |
| HeLa | Apoptosis | 0-10 | 48 | Dose-dependent induction | |
| Namalwa | Apoptosis | Not Specified | Not Specified | Induced apoptosis | |
| Namalwa | Cell Cycle | Not Specified | Not Specified | Induced cell cycle arrest | |
| Namalwa | Colony Formation | Not Specified | Not Specified | Reduced by ~50% | |
| Multiple Myeloma (MYC+/RNase L+) | Growth | Not Specified | Not Specified | Inhibition of growth | |
| Multiple Myeloma (MYC+/RNase L+) | Colony Formation | Not Specified | Not Specified | Dose-dependent suppression (AMO1, H929) |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
Quantification of MYC mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps to measure the relative abundance of MYC mRNA in cells treated with this compound.
-
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, Namalwa)
-
Cell culture medium and supplements
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired duration (e.g., 48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (an A260/A280 ratio of ~2.0 is desirable).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Real-Time qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include the synthesized cDNA, qPCR master mix, and specific primers for MYC and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MYC mRNA expression in this compound-treated cells compared to control-treated cells, normalized to the housekeeping gene.
-
Detection of MYC Protein by Western Blotting
This protocol describes the detection and relative quantification of MYC protein levels following this compound treatment.
-
Materials:
-
This compound treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYC
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MYC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using densitometry software to determine the relative change in MYC protein levels.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
This compound
-
Cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound treated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
This compound treated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
MYC Signaling Pathway in the Context of this compound Intervention
The MYC protein is a central hub in a complex network of signaling pathways that regulate cell growth, proliferation, and survival. Understanding this network is crucial for appreciating the impact of this compound.
Conclusion
This compound represents a significant advancement in the quest to therapeutically target MYC. By harnessing the cell's own machinery to degrade MYC mRNA, this innovative tool circumvents the challenges associated with directly inhibiting the MYC protein. The data presented in this guide demonstrate the potential of this compound to reduce MYC expression and induce anti-cancer effects in a variety of preclinical models. The detailed experimental protocols provided herein will enable researchers to effectively utilize and evaluate this compound in their own studies of MYC biology and its role in cancer. As research in the field of targeted RNA degradation continues to evolve, tools like this compound are poised to play a pivotal role in the development of novel therapeutic strategies for MYC-driven diseases.
References
The MYC IInternal Ribosome Entry Site (IRES): A Key Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The MYC proto-oncogene is a master regulator of cellular proliferation, growth, and apoptosis, and its deregulation is a hallmark of a vast number of human cancers.[1][2] While direct inhibition of the MYC protein has proven challenging, a promising alternative therapeutic strategy has emerged: targeting the cap-independent translation of its mRNA. This process is mediated by a structured RNA element within the 5' untranslated region (UTR) known as the Internal Ribosome Entry Site (IRES).[3][4] The MYC IRES allows for the continued synthesis of the MYC protein under cellular stress conditions, such as hypoxia or nutrient deprivation, when conventional cap-dependent translation is suppressed.[5] This sustained production of MYC contributes to tumor progression and therapeutic resistance. Consequently, the MYC IRES represents a critical vulnerability in cancer cells and an attractive target for novel therapeutic interventions. This guide provides a comprehensive overview of the MYC IRES, its function, regulation, and the current strategies being employed to target it for cancer therapy.
The MYC IRES: Function and Structure
The c-myc mRNA possesses a long and highly structured 5' UTR that contains an IRES element, enabling the recruitment of ribosomes and initiation of translation in a cap-independent manner. This mechanism ensures that MYC protein levels are maintained even when global protein synthesis is inhibited, a common occurrence in the tumor microenvironment. The activity of the c-myc IRES can be significantly higher than that of some viral IRESs, such as the encephalomyocarditis virus (EMCV) IRES.
The secondary structure of the c-myc IRES is complex and modular, consisting of two main domains linked by an unstructured region. This structure is distinct from well-characterized viral IRESs and is crucial for its function. Mutations within the IRES can lead to enhanced internal ribosome entry and have been correlated with diseases like multiple myeloma, highlighting its importance in oncogenesis.
Regulation of MYC IRES Activity
The activity of the MYC IRES is not constitutive but is tightly regulated by a host of cellular proteins known as IRES trans-acting factors (ITAFs). These proteins can either enhance or repress IRES-mediated translation, adding a layer of complexity to its regulation. The expression and activity of these ITAFs can be cell-type specific, leading to variable MYC IRES activity across different cancer types.
Several key ITAFs for the MYC family of IRESs (c-myc, N-myc, and L-myc) have been identified, including:
-
hnRNP A1 (heterogeneous nuclear ribonucleoprotein A1): A critical factor for MYC IRES function, particularly during ER stress.
-
PCBP1 and PCBP2 (poly(rC) binding proteins 1 and 2): These proteins have been shown to stimulate c-myc IRES activity.
-
hnRNPK (heterogeneous nuclear ribonucleoprotein K): Another member of the poly(rC) binding protein family that activates the IRES.
-
p54nrb, GRSF-1, and YB-1: These proteins have been shown to positively regulate the translation of the Myc family of oncoproteins.
The signaling pathways that modulate the activity of these ITAFs and, consequently, MYC IRES-dependent translation are active areas of research. For instance, the MAPK/MNK1 signaling pathway has been implicated in the activation of MYC IRES activity in multiple myeloma cells under ER stress.
The MYC IRES as a Therapeutic Target
The reliance of cancer cells on IRES-mediated translation of MYC, especially under stress, presents a compelling therapeutic window. Inhibiting the MYC IRES would selectively reduce MYC protein levels in tumor cells while potentially having a lesser impact on normal tissues where cap-dependent translation is the predominant mechanism.
Several strategies are being explored to target the MYC IRES:
-
Small Molecule Inhibitors: These compounds aim to disrupt the interaction between the IRES and its essential ITAFs.
-
Antisense Oligonucleotides: These can be designed to bind to the IRES sequence, sterically hindering ribosome binding or ITAF interaction.
Small Molecule Inhibitors of MYC IRES
A number of small molecules have been identified that specifically inhibit MYC IRES-mediated translation. These compounds offer a promising avenue for therapeutic development.
| Compound | Mechanism of Action | Target IRESs | Notes |
| IRES-C11 | Blocks the interaction between hnRNP A1 and the c-MYC IRES. | c-MYC, Cyclin D1 | Does not inhibit BAG-1, XIAP, or p53 IRESs. Shows synergistic anti-glioblastoma properties with mTOR inhibitors. |
| IRES-J007 | An improved inhibitor that blocks the IRES-hnRNP A1 interaction with greater potency than IRES-C11. | c-MYC, Cyclin D1 | Binds to a small pocket within the RRM-containing fragment of hnRNP A1. |
| Silvestrol | An inhibitor of the translation initiation factor eIF4A. | Both cap-dependent and IRES-dependent translation | Shown to reduce tumor growth in a mouse model of colorectal cancer by suppressing MYC translation. |
Experimental Protocols for Studying MYC IRES Activity
The investigation of MYC IRES function and the screening for its inhibitors rely on robust and specific experimental assays. The bicistronic luciferase reporter assay is the most commonly used method.
Bicistronic Luciferase Reporter Assay
This assay utilizes a plasmid vector containing two reporter genes (e.g., Renilla luciferase and Firefly luciferase) separated by the IRES sequence of interest.
Principle: The first cistron (Renilla luciferase) is translated via a cap-dependent mechanism, while the translation of the second cistron (Firefly luciferase) is dependent on the activity of the inserted IRES element. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of IRES function.
Experimental Workflow:
Detailed Methodology:
-
Plasmid Construction: The c-MYC IRES sequence is cloned into the intercistronic region of a bicistronic vector, such as pRF, which contains Renilla luciferase (Rluc) as the first cistron and Firefly luciferase (Fluc) as the second. A control plasmid without the IRES insert is used to measure baseline read-through.
-
Cell Culture and Transfection: A chosen cell line (e.g., HeLa, which shows high IRES activity, or MCF7, with lower activity) is cultured to optimal confluency. Cells are then transfected with the bicistronic reporter plasmids using a suitable transfection reagent. A co-transfection with a control plasmid (e.g., expressing β-galactosidase) can be performed to normalize for transfection efficiency.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period (typically 24-48 hours), cells are lysed, and the activities of both luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The IRES activity is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity (Fluc/Rluc). This ratio is then normalized to the Fluc/Rluc ratio of the control plasmid lacking the IRES to account for any cryptic promoter activity or read-through.
UV Cross-linking and Immunoprecipitation (CLIP)
CLIP assays are used to identify the proteins (ITAFs) that directly bind to the MYC IRES RNA.
Principle: Cells are treated with UV radiation to cross-link proteins to the RNA molecules they are bound to. The protein of interest is then immunoprecipitated, and the associated RNA is identified.
Experimental Workflow:
Signaling Pathways and Therapeutic Intervention Points
The regulation of MYC IRES activity is integrated with major cellular signaling pathways, offering multiple points for therapeutic intervention.
Under conditions of cellular stress, such as endoplasmic reticulum (ER) stress, signaling through the MAPK/MNK1 pathway can lead to the activation of hnRNP A1, which in turn enhances MYC IRES-mediated translation. Small molecule inhibitors like IRES-C11 and IRES-J007 act by preventing the binding of hnRNP A1 to the MYC IRES, thereby blocking this cap-independent translation and reducing MYC protein levels. Concurrently, stress often leads to the inhibition of the mTOR pathway, which suppresses global cap-dependent translation, further highlighting the reliance of cancer cells on the IRES-mediated mechanism for MYC synthesis.
Future Directions and Conclusion
Targeting the MYC IRES is a promising and innovative strategy in oncology. The development of specific and potent inhibitors of MYC IRES-mediated translation holds the potential to overcome the challenges associated with directly targeting the MYC protein. Future research will likely focus on:
-
Discovery of Novel IRES Inhibitors: High-throughput screening campaigns to identify new chemical scaffolds that selectively inhibit the MYC IRES.
-
Understanding IRES Regulation: Further elucidation of the complex interplay between ITAFs, signaling pathways, and the structural dynamics of the MYC IRES.
-
Clinical Translation: Advancing the most promising IRES inhibitors into preclinical and clinical development.
References
- 1. Targeting MYC in cancer therapy: RNA processing offers new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Myc-induced protein synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the c-myc IRES; a potential role for cell-type specific trans-acting factors and the nuclear compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-myc internal ribosome entry site (IRES) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Unlocking the "Undruggable": A Technical Guide to the Applications of Myc-Ribotac in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC oncogene, a master regulator of cellular proliferation and metabolism, has long been considered an "undruggable" target in cancer therapy due to its challenging protein structure. However, the emergence of novel therapeutic modalities has opened new avenues for targeting MYC. This technical guide provides an in-depth overview of Myc-ribotac, a ribonuclease-targeting chimera (RIBOTAC), a promising strategy that targets MYC at the mRNA level. By recruiting endogenous RNase L to the MYC mRNA, this compound mediates its degradation, leading to the suppression of MYC protein expression and subsequent anti-tumor effects. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental workflows, offering a comprehensive resource for researchers and drug developers in the field of oncology.
Core Concept: The this compound Mechanism of Action
This compound is a bifunctional small molecule designed to selectively degrade MYC messenger RNA (mRNA). It consists of two key moieties connected by a chemical linker:
-
A MYC mRNA-binding molecule: This component is designed to specifically recognize and bind to a structured region within the MYC mRNA, often the internal ribosome entry site (IRES) in the 5' untranslated region (UTR).[1][2][3]
-
An RNase L-recruiting molecule: This moiety binds to and activates RNase L, a ubiquitously expressed latent endoribonuclease that is part of the innate immune system.[4]
The binding of both ends of the this compound to their respective targets brings RNase L into close proximity with the MYC mRNA. This proximity-induced dimerization and activation of RNase L leads to the site-specific cleavage and subsequent degradation of the MYC mRNA transcript.[2] This targeted degradation prevents the translation of the MYC protein, ultimately leading to the depletion of the oncoprotein in cancer cells.
Quantitative Efficacy of this compound
The anti-cancer potential of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from published research, showcasing its efficacy in different cancer models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Reference |
| HeLa | Cervical Cancer | MYC mRNA Reduction (10 µM) | ~50% | |
| HeLa | Cervical Cancer | MYC Protein Reduction (10 µM) | ~50% | |
| HeLa | Cervical Cancer | Apoptosis Induction | Dose-dependent increase | |
| Namalwa | Burkitt's Lymphoma | MYC mRNA Reduction | Significant | |
| Namalwa | Burkitt's Lymphoma | Colony Formation Reduction | ~50% | |
| OPM2 | Multiple Myeloma | MYC mRNA Reduction | ~75% | |
| R8226, MOLP8, MM1S, AMO1, H929 | Multiple Myeloma | MYC mRNA Reduction | ~35% | |
| AMO1, H929 | Multiple Myeloma | Colony Formation | Dose-dependent suppression | |
| MiaPaCa-2 | Pancreatic Cancer | JUN mRNA Reduction (JUN-RIBOTAC) | ~40% (at 2 µM) | |
| MiaPaCa-2 | Pancreatic Cancer | JUN Protein Reduction (JUN-RIBOTAC) | ~75% (at 2 µM) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment | Metric | Result | Reference |
| H929 Xenograft Mouse Model | Multiple Myeloma | This compound (30 mg/kg, i.p.) | Tumor Growth Inhibition | ~64% reduction (p<0.05) | |
| H929 Xenograft Mouse Model | Multiple Myeloma | This compound | MYC Protein Levels in Tumors | Significantly lower | |
| Mouse Model | Triple-Negative Breast Cancer | pre-miR-155-RIBOTAC | Lung Metastasis | Reduced |
Key Signaling Pathways Perturbed by this compound
MYC is a transcription factor that regulates a vast network of genes involved in cell cycle progression, metabolism, and apoptosis. By depleting MYC protein, this compound is expected to impact these downstream pathways significantly.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Quantification of MYC mRNA by RT-qPCR
This protocol describes the relative quantification of MYC mRNA levels in cells treated with this compound.
Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Western Blot Analysis of MYC Protein
This protocol details the detection and quantification of MYC protein levels following this compound treatment.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MYC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a xenograft model to evaluate the in vivo efficacy of this compound.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., H929) and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg via intraperitoneal injection) or vehicle control according to the desired dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for MYC protein levels, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Future Directions and Conclusion
The development of this compound represents a significant advancement in the quest to target the historically "undruggable" MYC oncogene. The ability to specifically degrade MYC mRNA offers a novel therapeutic strategy for a wide range of MYC-driven cancers. The data summarized in this guide highlights the potential of this approach, demonstrating potent and selective anti-tumor activity both in vitro and in vivo.
Future research will likely focus on optimizing the drug-like properties of Myc-ribotacs, including their potency, stability, and delivery. Further investigation into their long-term efficacy and safety in more complex preclinical models will be crucial for their translation into the clinic. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore and advance this exciting new class of cancer therapeutics. The continued development of RIBOTAC technology holds the promise of expanding the druggable target landscape and offering new hope for patients with cancers driven by challenging oncoproteins like MYC.
References
The Dawn of RNA Degraders: A Technical Deep Dive into Myc-Ribotac Technology
For Researchers, Scientists, and Drug Development Professionals
The oncogene MYC has long been considered an "undruggable" target in cancer therapy due to its intrinsically disordered protein structure. However, the emergence of novel therapeutic modalities targeting RNA offers a promising alternative. This technical guide explores the innovative Myc-ribotac (ribonuclease-targeting chimera) technology, a first-in-class small molecule approach designed to selectively degrade MYC mRNA, thereby inhibiting its cancer-driving functions. This document provides a comprehensive overview of the core technology, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Concept: Hijacking Cellular Machinery for Targeted RNA Degradation
This compound represents a paradigm shift in precision medicine, moving beyond protein inhibition to direct RNA degradation. The technology is based on the RIBOTAC platform, which engineers chimeric small molecules to recruit endogenous ribonucleases (RNases) to a specific RNA target.
The this compound molecule is a dimeric construct composed of two key functional domains connected by a linker:
-
A MYC mRNA Binding Moiety: This component is designed to selectively recognize and bind to a specific structural element within the MYC mRNA, specifically the internal ribosome entry site (IRES).
-
An RNase L Recruiting Handle: This small molecule component is capable of binding to and activating RNase L, a latent endoribonuclease ubiquitously expressed in human cells.
By bringing RNase L into close proximity with the MYC mRNA, the this compound molecule induces the dimerization and activation of the nuclease, leading to the site-specific cleavage and subsequent degradation of the target MYC transcript. This targeted degradation prevents the translation of the MYC oncoprotein, ultimately leading to the suppression of its downstream oncogenic signaling pathways.
Mechanism of Action: A Visualized Pathway
The following diagram illustrates the mechanism of action of this compound in mediating the degradation of MYC mRNA.
Quantitative Efficacy of this compound
The anti-cancer activity of this compound has been demonstrated across various preclinical models. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Result | Concentration | Time Point | Reference |
| HeLa | Cervical Cancer | MYC mRNA Reduction | ~50% | 10 µM | 48 hours | |
| HeLa | Cervical Cancer | MYC Protein Reduction | ~50% | 10 µM | 48 hours | |
| HeLa | Cervical Cancer | Cell Proliferation | Inhibition | 0-10 µM | 48 hours | |
| HeLa | Cervical Cancer | Apoptosis | Induction | 0-10 µM | 48 hours | |
| Namalwa | Burkitt's Lymphoma | Colony Formation | ~50% Reduction | Not Specified | Not Specified | |
| OPM2 | Multiple Myeloma | MYC mRNA Reduction | ~75% | Not Specified | Not Specified | |
| R8226, MOLP8, MM1S, AMO1, H929 | Multiple Myeloma | MYC mRNA Reduction | ~35% | Not Specified | Not Specified | |
| MiaPaCa-2 (JUN-RIBOTAC) | Pancreatic Cancer | JUN mRNA Reduction | 40% | 2 µM | Not Specified | |
| MiaPaCa-2 (JUN-RIBOTAC) | Pancreatic Cancer | JUN Protein Reduction | 75% | 2 µM | Not Specified |
In Vivo Efficacy in a Xenograft Mouse Model
| Animal Model | Cancer Type | Treatment | Metric | Result | Reference |
| H929 Xenograft Mice | Multiple Myeloma | This compound (30 mg/kg, daily IP) | Tumor Growth Reduction | ~64% (p<0.05) | |
| H929 Xenograft Mice | Multiple Myeloma | This compound | MYC Protein Levels in Tumors | Significantly Lower |
Pharmacokinetic Profile in Mice
| Administration Route | Dose | Parameter | Value | Reference |
| Intraperitoneal (IP) | 30 mg/kg (daily) | Active Concentration in Blood | 6 µM | |
| Intraperitoneal (IP) | 30 mg/kg (daily) | Half-life (t½) | 5.2 hours |
Experimental Protocols
This section provides a general framework for key experiments involving this compound. Specific details may require optimization based on the cell line and experimental goals.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known MYC expression and RNase L status (e.g., HeLa, Namalwa, various multiple myeloma lines).
-
Culture Conditions: Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
The following day, treat cells with varying concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO) and a negative control compound if available.
-
Incubate cells for the desired time period (e.g., 48 hours).
-
Analysis of MYC mRNA and Protein Levels
-
RNA Extraction and RT-qPCR:
-
Harvest cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify MYC mRNA levels using real-time quantitative PCR (RT-qPCR) with primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blotting:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MYC and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize protein bands using a chemiluminescence detection system.
-
Cellular Assays
-
Cell Proliferation Assay:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
-
Apoptosis Assay:
-
Treat cells with this compound.
-
Stain cells with Annexin V and propidium (B1200493) iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Colony Formation Assay:
-
Seed a low number of cells in a 6-well plate and treat with this compound.
-
Allow cells to grow for 1-2 weeks, replacing the medium with fresh this compound-containing medium every few days.
-
Fix and stain the colonies with crystal violet and count the number of colonies.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
An In-depth Technical Guide to the RNase L-dependent Mechanism of Myc-Ribotac
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism, experimental validation, and therapeutic potential of Myc-ribotac, a novel RNA-degrading chimeric molecule. The document focuses on the essential role of RNase L in the targeted degradation of MYC mRNA, a critical oncogene implicated in a majority of human cancers.[1]
Core Mechanism of this compound
This compound is a ribonuclease-targeting chimera (RIBOTAC) designed to selectively target and degrade MYC messenger RNA (mRNA).[2] This innovative approach circumvents the challenges of directly targeting the MYC protein, which has been notoriously difficult to drug due to its lack of well-defined binding pockets.[3][4][5]
The this compound molecule is a bifunctional chimera composed of two key components:
-
A MYC mRNA-binding moiety: This part of the molecule is designed to specifically recognize and bind to a structured region within the MYC mRNA, often the internal ribosome entry site (IRES).
-
An RNase L-recruiting small molecule: This component serves to recruit the endogenous endoribonuclease RNase L to the vicinity of the target MYC mRNA.
The binding of this compound to the MYC mRNA brings RNase L into close proximity, inducing its dimerization and subsequent activation. Activated RNase L then cleaves the MYC mRNA, leading to its degradation by the cellular machinery. This targeted degradation results in a significant reduction of MYC protein levels, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound across various cancer cell lines and in vivo models.
Table 1: Effect of this compound on MYC mRNA and Protein Levels
| Cell Line | Cancer Type | Concentration | Duration | MYC mRNA Reduction | MYC Protein Reduction | Citation |
| HeLa | Cervical Cancer | 10 µM | 48 hours | ~50% | ~50% | |
| MDA-MB-231 | Breast Cancer | 10 µM | - | ~50% | ~50% | |
| Namalwa | Burkitt's Lymphoma | 10 µM | - | ~50% | ~50% | |
| OPM2 | Multiple Myeloma | - | - | ~75% | Significant | |
| R8226, MOLP8, MM1S, AMO1, H929 | Multiple Myeloma | - | - | ~35% | Significant |
Table 2: Phenotypic Effects of this compound in Cancer Models
| Model System | Cancer Type | Metric | Effect | Citation |
| HeLa Cells | Cervical Cancer | Proliferation | Inhibited | |
| HeLa Cells | Cervical Cancer | Apoptosis | Induced | |
| Namalwa Cells | Burkitt's Lymphoma | Colony Formation | Reduced by ~50% | |
| MiaPaCa-2 Cells (JUN-RIBOTAC) | Pancreatic Cancer | Cell Proliferation | Reduced by 40% | |
| MiaPaCa-2 Cells (JUN-RIBOTAC) | Pancreatic Cancer | Invasion | Reduced by 60% | |
| H929 Xenograft Mouse Model | Multiple Myeloma | Tumor Growth | Reduced by ~64% |
Table 3: Pharmacokinetic Properties of this compound
| Animal Model | Administration | Dose | Blood Concentration (Active) | Half-life | Citation |
| Mouse | Intraperitoneal | 30 mg/kg (daily) | 6 µM | 5.2 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize the RNase L-dependent mechanism of this compound.
3.1. Cell Culture and Treatment Cancer cell lines (e.g., HeLa, Namalwa, various Multiple Myeloma lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specified density and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the media at various concentrations (e.g., 0-10 µM) and incubated for a specified duration (e.g., 48 hours).
3.2. RNA Extraction and RT-qPCR Total RNA is extracted from treated and control cells using a commercial kit. The concentration and purity of the RNA are determined by spectrophotometry. Reverse transcription is performed to synthesize cDNA. Quantitative PCR (qPCR) is then carried out using primers specific for MYC mRNA and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of MYC mRNA is calculated using the ΔΔCt method.
3.3. Western Blotting Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MYC and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3.4. RNase L Knockout and Rescue Experiments To confirm the RNase L-dependency, RNase L is knocked out in a cell line (e.g., AMO1) using CRISPR-Cas9 technology. These knockout cells are then treated with this compound, and the effect on MYC mRNA and protein levels is assessed. In parallel, a cell line with low or no endogenous RNase L expression (e.g., KMS12BM) is engineered to ectopically express RNase L. The restored sensitivity to this compound is then evaluated.
3.5. Cell Viability and Apoptosis Assays Cell viability can be measured using assays such as the MTS or MTT assay. For apoptosis, cells are stained with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry analysis. An increase in the Annexin V-positive population indicates apoptosis.
3.6. In Vivo Xenograft Studies Immunocompromised mice are subcutaneously injected with a suspension of cancer cells (e.g., H929). Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered (e.g., intraperitoneally at 30 mg/kg daily). Tumor volume is measured regularly. At the end of the study, tumors are excised, and protein levels of MYC are analyzed by Western blot or immunohistochemistry.
Selectivity and Transcriptome-wide Effects
A critical aspect of any therapeutic agent is its selectivity. Global RNA profiling in HeLa cells treated with this compound revealed a high degree of selectivity. Only 84 transcripts (0.40% of the transcriptome) were significantly affected. Importantly, the most downregulated transcript was EGR1, a well-established downstream target of MYC, providing strong evidence that this compound acts through the intended pathway. This high selectivity minimizes off-target effects, a crucial feature for a therapeutic candidate.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for treating MYC-dependent cancers by harnessing the endogenous RNase L machinery. The data overwhelmingly support a mechanism where this compound selectively binds to MYC mRNA and recruits RNase L for its targeted degradation. This leads to a significant reduction in MYC protein levels, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Future research will likely focus on optimizing the potency, metabolic stability, and pharmacokinetic properties of this compound to enhance its therapeutic index. The modular nature of RIBOTAC technology also opens up the possibility of developing similar degraders for other "undruggable" RNA targets implicated in various diseases.
References
- 1. Nature-inspired compounds chop up the RNA of a cancer gene [mpg.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Paper: A Novel Ribonuclease Targeting Small Molecule RNA-Degrader (this compound) Overcomes MYC Dependency in Multiple Myeloma [ash.confex.com]
foundational principles of small molecule RNA degraders
An In-depth Technical Guide to the Foundational Principles of Small Molecule RNA Degraders
Introduction
RNA, a central player in the flow of genetic information, is increasingly recognized as a pivotal therapeutic target.[1][2] While historically considered challenging for small molecule intervention, recent advancements have ushered in a new era of RNA-targeted therapeutics.[3][4] A particularly promising strategy is the development of small molecule RNA degraders, which are designed to selectively eliminate disease-causing RNA transcripts.[1] Analogous to PROteolysis TArgeting Chimeras (PROTACs) that degrade proteins, these molecules convert a simple RNA binding event into a potent, catalytic degradation of the target RNA, offering a novel modality to tackle diseases previously deemed "undruggable."
This guide provides a comprehensive overview of the core principles of small molecule RNA degraders, detailing their mechanisms of action, key molecular components, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this rapidly evolving area.
Mechanisms of Action: Hijacking Cellular Machinery
Small molecule RNA degraders function by co-opting endogenous cellular machinery to destroy specific RNA molecules. They can be broadly categorized into two main classes based on their mechanism: those that recruit cellular nucleases and those that possess autonomous cleavage activity.
Recruitment of Endogenous Nucleases: The RIBOTAC Approach
The most prominent strategy involves the use of Ribonuclease-Targeting Chimeras (RIBOTACs). These are heterobifunctional molecules composed of two key domains connected by a chemical linker: an "RNA binder" that selectively recognizes a structural motif on the target RNA, and an "effector domain" that recruits a specific endogenous ribonuclease (RNase).
The mechanism proceeds via the formation of a ternary complex between the RIBOTAC, the target RNA, and the RNase. This induced proximity facilitates the cleavage of the target RNA by the recruited nuclease. A single RIBOTAC molecule can mediate the degradation of multiple RNA targets, providing a catalytic mode of action. The most commonly recruited nuclease to date is RNase L, a component of the innate immune system that is typically activated during viral infections.
Caption: Mechanism of a RIBOTAC, which forms a ternary complex to induce RNA degradation.
Autonomous RNA Cleavage
A second class of RNA degraders, often termed "RNA cleavers," functions without recruiting a cellular enzyme. These molecules consist of an RNA-binding domain linked to a moiety that can directly catalyze the cleavage of the RNA backbone. This can be achieved through various chemical warheads, such as organic bases like imidazole (B134444) or metal-binding units that induce oxidative cleavage, as seen in degraders based on natural products like bleomycin. This approach removes the dependency on the expression levels of a specific nuclease, which can vary between cell types.
Caption: Mechanism of an autonomous RNA cleaver that directly degrades the target RNA.
Experimental Evaluation of RNA Degraders
A multi-step experimental workflow is required to identify, characterize, and validate a novel small molecule RNA degrader. This involves confirming target degradation, quantifying potency and efficacy, and elucidating the mechanism of action.
Caption: A general experimental workflow for the characterization of a small molecule RNA degrader.
Key Experimental Protocols
A. Measuring Target RNA Degradation: Reverse Transcription-Quantitative PCR (RT-qPCR) RT-qPCR is a highly sensitive method used to quantify the amount of a specific RNA in a sample and is the primary workhorse for assessing degrader activity.
-
Objective: To measure the reduction in the target RNA level following treatment with a small molecule degrader.
-
Methodology:
-
Cell Treatment: Culture cells and treat with a dose-range of the degrader compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Lyse the cells and perform total RNA extraction using a commercial kit (e.g., Trizol or column-based methods). Ensure procedures are performed in an RNase-free environment.
-
Reverse Transcription (RT): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Amplify the cDNA corresponding to the target RNA and a stable housekeeping gene (e.g., GAPDH, ACTB) using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Calculate the relative abundance of the target RNA in treated versus control samples after normalizing to the housekeeping gene. Plot the percentage of remaining RNA against the compound concentration to determine potency.
-
B. Confirming RNA Integrity and Size: Northern Blot Analysis While less sensitive than RT-qPCR, Northern blotting provides valuable information about the size and integrity of the target transcript, helping to confirm cleavage events.
-
Objective: To visualize the full-length target RNA and its degradation products.
-
Methodology:
-
RNA Extraction & Separation: Extract total RNA from treated and control cells. Separate the RNA by size via denaturing agarose (B213101) gel electrophoresis.
-
Transfer: Transfer the separated RNA from the gel to a solid membrane (e.g., nylon).
-
Hybridization: Incubate the membrane with a labeled probe (radioactive or fluorescent) that is complementary to the sequence of the target RNA.
-
Detection: Visualize the probe signal. A decrease in the band corresponding to the full-length transcript and the potential appearance of smaller cleavage products in treated samples indicates degradation.
-
C. Assessing Specificity: RNA-Sequencing (RNA-Seq) RNA-Seq is used to assess the selectivity of a degrader by providing a transcriptome-wide view of its effects.
-
Objective: To identify on-target and potential off-target RNA degradation events across the entire transcriptome.
-
Methodology:
-
Sample Preparation: Treat cells with the degrader at a concentration that gives robust on-target degradation (e.g., DC90). Extract high-quality total RNA.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining RNA.
-
Sequencing: Sequence the libraries using a next-generation sequencing (NGS) platform.
-
Data Analysis: Align sequencing reads to a reference genome and perform differential expression analysis to identify all transcripts that are significantly down-regulated in the degrader-treated sample compared to the control.
-
Quantitative Analysis of RNA Degrader Performance
To compare the effectiveness of different RNA degraders, several key quantitative parameters are used, analogous to those in pharmacology and protein degradation.
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader that induces 50% degradation of the target RNA at a specific time point. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): The maximal percentage of RNA degradation achieved, representing the efficacy of the compound.
-
Degradation Rate (k_deg): The rate at which the target RNA is degraded. This is often determined through time-course experiments.
Table 1: Representative Quantitative Data for Small Molecule RNA Degraders
| Compound Class | Target RNA Example | Recruited Effector | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| RIBOTAC | Pre-miR-155 (Oncogenic microRNA) | RNase L | 10 - 100 | >90% | Breast Cancer Cells |
| RIBOTAC | MYC mRNA (Oncogene) | RNase L | 50 - 500 | 70 - 85% | Various Cancer Cells |
| RIBOTAC | SARS-CoV-2 RNA | RNase L | 100 - 1000 | >80% | Infected Vero E6 Cells |
| Autonomous Cleaver | Trinucleotide Repeat RNA (DM1) | N/A (Direct Cleavage) | 500 - 5000 | 50 - 70% | Myotonic Dystrophy Cells |
| LC3B Recruiter | COL15A1 mRNA | LC3B (Autophagy) | ~1000 | ~60% | Aortic Smooth Muscle Cells |
Note: The values presented are illustrative and synthesized from published literature to represent typical ranges for these compound classes.
Hijacked Endogenous RNA Degradation Pathways
Small molecule RNA degraders do not operate in a vacuum; they leverage powerful, pre-existing cellular pathways responsible for RNA turnover and quality control.
The RNase L Pathway: RNase L is a key enzyme in the interferon-induced antiviral response. Its activity is normally kept at a latent, monomeric state. Upon viral infection, the cell produces 2',5'-oligoadenylates (2-5A), which bind to RNase L, causing it to dimerize and become an active nuclease that indiscriminately cleaves single-stranded RNA. RIBOTACs that recruit RNase L essentially mimic the function of 2-5A, but in a targeted manner, bringing the nuclease into proximity with a specific RNA of interest to trigger its localized activation and subsequent cleavage.
Caption: The natural RNase L pathway and its targeted activation by a RIBOTAC molecule.
Other Emerging Pathways: Recent research has expanded the repertoire of cellular machinery that can be co-opted for RNA degradation. For example, small molecules have been developed to recruit LC3B, a key protein in the autophagy pathway, to induce the decay of target mRNAs in a process termed LC3B-mediated mRNA decay (LMD). This highlights the potential to recruit a wider range of RNA-destabilizing proteins, broadening the scope and applicability of targeted RNA degradation.
Small molecule RNA degraders represent a paradigm shift in targeting RNA for therapeutic benefit. By transforming inert RNA binders into potent degraders, this technology opens up a vast portion of the transcriptome to small molecule modulation. The foundational principles are rooted in the specific recognition of RNA structures and the clever hijacking of powerful endogenous degradation pathways. While challenges related to specificity, delivery, and the structural complexity of RNA remain, the continued innovation in degrader design and a deepening understanding of cellular RNA biology promise to drive this exciting modality toward the clinic.
References
Methodological & Application
Application Notes and Protocols: Myc-ribotac for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Myc-ribotac, a ribonuclease-targeting chimera (RIBOTAC), for the targeted degradation of MYC mRNA in cell culture. This technology offers a promising approach for studying MYC-driven cancer biology and for the development of novel therapeutics against malignancies dependent on MYC overexpression.
Introduction
c-MYC is a critical oncogene implicated in the proliferation, metabolism, and survival of cancer cells.[1][2] Its structure, however, has made it a challenging therapeutic target. This compound is a novel small molecule that targets the internal ribosome entry site (IRES) of MYC mRNA.[1][2][3] It functions by recruiting the endoribonuclease RNase L, which upon activation, degrades the MYC mRNA, leading to a reduction in MYC protein levels, inhibition of cell proliferation, and induction of apoptosis. This document outlines the experimental procedures for utilizing this compound in various cancer cell lines.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on different cancer cell lines as reported in preclinical studies.
Table 1: Effect of this compound on MYC mRNA Levels
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Reduction in MYC mRNA |
| HeLa | 10 | 48 | ~50% |
| OPM2 (Multiple Myeloma) | Not Specified | Not Specified | ~75% |
| R8226, MOLP8, MM1S, AMO1, H929 (Multiple Myeloma) | Not Specified | Not Specified | ~35% |
Table 2: Effect of this compound on Cell Viability and Function
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect |
| HeLa | 0-10 | 48 | Dose-dependent decrease in cell proliferation and induction of apoptosis |
| Namalwa (Burkitt's Lymphoma) | 0-10 | 48 | Induced cell cycle arrest, provoked apoptosis, and reduced colony formation by ~50% |
| Multiple Myeloma (MYC+/RNase L+) | Not Specified | Not Specified | Inhibition of cell growth |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., HeLa, Namalwa, OPM2, H929)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. For suspension cells, maintain the recommended cell density.
This compound Treatment
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO) should be included.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
RNA Extraction and RT-qPCR for MYC mRNA Quantification
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
Protocol:
-
Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and primers for MYC and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA.
Protein Extraction and Western Blotting for MYC Protein Quantification
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody and an anti-loading control antibody (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative MYC protein levels.
Cell Viability and Apoptosis Assays
Materials:
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Protocol for Cell Viability:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
Protocol for Apoptosis:
-
Treat cells in 6-well plates with this compound.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Experimental Workflow
The following diagram provides a general workflow for evaluating the efficacy of this compound in cell culture.
Caption: General experimental workflow.
References
Application Notes and Protocols for Myc-ribotac in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key driver of MM pathogenesis is the overexpression of the c-Myc (MYC) oncogene, which is associated with poor prognosis and disease progression.[1] Direct therapeutic targeting of MYC has been challenging due to its protein structure. Myc-ribotac presents a novel strategy to overcome this challenge by targeting MYC at the mRNA level. This document provides detailed application notes and protocols for the use of this compound in multiple myeloma cell lines.
This compound is a Ribonuclease Targeting Chimera (RiboTAC), a dimeric small molecule designed to selectively degrade target RNA. It functions by binding to the Internal Ribosomal Entry Site (IRES) of MYC mRNA and recruiting the latent endoribonuclease RNase L. This proximity-induced dimerization activates RNase L, leading to the degradation of the MYC mRNA and subsequent reduction in MYC protein levels.[2][3] The efficacy of this compound is dependent on the expression of both MYC and RNase L in the target cells.
Mechanism of Action of this compound
The mechanism of this compound involves a series of molecular interactions leading to the targeted degradation of MYC mRNA.
Caption: Mechanism of Action of this compound.
Data Presentation
Efficacy of this compound in Multiple Myeloma Cell Lines
This compound has been shown to significantly reduce MYC mRNA and protein levels in a panel of multiple myeloma cell lines that express both MYC and RNase L. The activity of this compound is dependent on the presence of RNase L.
| Cell Line | MYC Expression | RNase L Expression | MYC mRNA Reduction (%) | MYC Protein Reduction | Effect on Cell Growth |
| AMO1 | + | + | ~35%[2] | Downregulated[2] | Inhibited |
| H929 | + | + | ~35% | Downregulated | Inhibited |
| R8226 | + | + | ~35% | Downregulated | Inhibited |
| MOLP8 | + | + | ~35% | Downregulated | Inhibited |
| MM1S | + | + | ~35% | Downregulated | Inhibited |
| OPM2 | + | + | ~75% | Downregulated | Inhibited |
| KMS12BM | + | - | No effect | No effect | No impact |
| U266 | - | - | Not Applicable | No effect | No impact |
In Vitro Colony Formation Assay
This compound has been demonstrated to suppress colony formation in a dose-dependent manner in sensitive multiple myeloma cell lines.
| Cell Line | Treatment | Effect on Colony Formation |
| AMO1 | This compound | Dose-dependent suppression |
| H929 | This compound | Dose-dependent suppression |
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in multiple myeloma cell lines.
Caption: General experimental workflow.
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
Multiple myeloma cell lines (e.g., AMO1, H929, OPM2, KMS12BM)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Culture multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. A suggested starting concentration range is 1-10 µM.
-
Seed the cells in appropriate culture plates at a suitable density.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period. An incubation time of 48 hours is a good starting point for observing effects on mRNA and protein levels, as well as cell viability.
Protocol 2: Western Blot for MYC Protein Levels
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYC
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment with this compound, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 3: RT-qPCR for MYC mRNA Levels
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Following this compound treatment, harvest the cells and extract total RNA using a suitable kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
Perform quantitative PCR using the synthesized cDNA, specific primers for MYC, and a reference gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA.
Protocol 4: Colony Formation Assay
Materials:
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates
Procedure:
-
Treat the multiple myeloma cells with different concentrations of this compound for a specified period (e.g., 48 hours).
-
After treatment, harvest the cells and count them.
-
Resuspend a low number of viable cells (e.g., 500-1000 cells) in the methylcellulose-based medium.
-
Plate the cell suspension in 6-well plates.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until colonies are visible.
-
Stain the colonies with crystal violet and count them manually or using an automated colony counter.
Protocol 5: Validation of RNase L-Dependency (Optional)
To confirm that the effect of this compound is dependent on RNase L, two key experiments can be performed:
-
RNase L Knockout: In a this compound sensitive cell line (e.g., AMO1), knock out the RNase L gene using CRISPR-Cas9 technology. The resulting RNase L-deficient cells should become resistant to this compound treatment.
-
Ectopic RNase L Expression: In a this compound resistant cell line that lacks RNase L (e.g., KMS12BM), ectopically express RNase L. The engineered cells should gain sensitivity to this compound.
Signaling Pathway
The c-Myc transcription factor is a central node in various signaling pathways that are crucial for the proliferation and survival of multiple myeloma cells. By degrading MYC mRNA, this compound effectively downregulates these pro-tumorigenic pathways.
Caption: Downstream effects of this compound.
Conclusion
This compound represents a promising therapeutic strategy for multiple myeloma by targeting the otherwise "undruggable" MYC oncogene. These application notes and protocols provide a framework for researchers to effectively utilize this compound in multiple myeloma cell lines and investigate its potential as a novel anti-cancer agent. Successful application of these protocols will enable the elucidation of the precise cellular and molecular consequences of MYC mRNA degradation and facilitate the preclinical development of this innovative therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: A Novel Ribonuclease Targeting Small Molecule RNA-Degrader (this compound) Overcomes MYC Dependency in Multiple Myeloma [ash.confex.com]
- 3. A Novel Ribonuclease Targeting Small Molecule RNA-Degrader (this compound) Overcomes MYC Dependency in Multiple Myeloma [science.ulysseus.eu]
Application Notes: Detection of MYC Protein Reduction Following Myc-ribotac Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC oncogene is a critical transcription factor that is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. Myc-ribotac is a novel ribonuclease-targeting chimera (RIBOTAC) designed to specifically target and degrade MYC mRNA, thereby reducing MYC protein expression. This application note provides a detailed protocol for the detection and quantification of MYC protein levels in cell lysates by Western blot following treatment with this compound. Included are methodologies for cell culture and treatment, protein extraction, quantification, and immunodetection, along with representative data and diagrams to illustrate the mechanism and experimental workflow.
Introduction
This compound represents a promising strategy for targeting MYC, a protein that has historically been challenging to inhibit directly. This small molecule functions by binding to the internal ribosome entry site (IRES) of MYC mRNA and recruiting the endogenously expressed RNase L.[1][2] This proximity-induced activation of RNase L leads to the specific degradation of the MYC transcript, resulting in a subsequent decrease in MYC protein levels and the induction of apoptosis in cancer cells.[1][3] Western blotting is a fundamental and widely used technique to verify the efficacy of this compound by quantifying the reduction of MYC protein in treated cells.
Mechanism of Action: this compound
This compound is a chimeric molecule composed of a MYC mRNA-binding component and a small molecule that recruits and activates RNase L.[1] The binding of this compound to the MYC IRES brings RNase L into close proximity with the mRNA, leading to its cleavage and subsequent degradation. This targeted degradation of the mRNA transcript prevents its translation into protein, resulting in a dose-dependent reduction of cellular MYC protein levels.
Caption: Mechanism of this compound-mediated MYC mRNA degradation.
Experimental Protocol
This protocol outlines the steps for treating cultured cancer cells with this compound and subsequently analyzing MYC protein levels by Western blot.
Materials and Reagents
-
Cell Lines: HeLa, OPM2, or other cancer cell lines with detectable MYC and RNase L expression.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA protein assay kit or equivalent.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Primary Antibodies:
-
Rabbit anti-c-MYC antibody
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Experimental workflow for this compound Western blot analysis.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range is 0 to 10 µM.
-
Remove the old medium and add the this compound-containing medium to the cells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Incubate the cells for a predetermined time, for example, 48 hours.
-
-
Protein Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate or well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble protein to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
Repeat the immunoblotting process for the loading control (β-actin or GAPDH).
-
-
Detection and Data Analysis:
-
Apply an ECL chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the intensity of the MYC and loading control bands using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the MYC band to the corresponding loading control band.
-
Express the normalized MYC levels as a percentage of the vehicle-treated control.
-
Data Presentation
The efficacy of this compound can be presented by summarizing the quantitative data from the Western blot analysis. The following tables provide examples of expected results based on published data for different cell lines.
Table 1: Dose-Dependent Reduction of MYC Protein in HeLa Cells
| This compound (µM) | Treatment Time (hours) | Normalized MYC Protein Level (% of Control) |
| 0 (Vehicle) | 48 | 100 |
| 1 | 48 | 85 |
| 5 | 48 | 60 |
| 10 | 48 | 50 |
Table 2: MYC mRNA and Protein Reduction in Multiple Myeloma Cell Lines
| Cell Line | MYC/RNase L Status | MYC mRNA Reduction (%) | MYC Protein Reduction |
| OPM2 | +/+ | ~75 | Significant Downregulation |
| R8226 | +/+ | ~35 | Significant Downregulation |
| MOLP8 | +/+ | ~35 | Significant Downregulation |
| MM1S | +/+ | ~35 | Significant Downregulation |
| AMO1 | +/+ | ~35 | Significant Downregulation |
| H929 | +/+ | ~35 | Significant Downregulation |
| KMS12BM | +/- | No Effect | No Effect |
Conclusion
This application note provides a comprehensive protocol for the use of Western blotting to confirm the activity of this compound in reducing cellular MYC protein levels. The provided diagrams illustrate the mechanism of action and the experimental workflow, while the data tables offer a clear representation of expected outcomes. This methodology is crucial for researchers and drug development professionals working to validate and characterize novel MYC-targeting therapeutics.
References
Application Notes and Protocols: Measuring MYC mRNA Knockdown by Myc-ribotac using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a critical driver in a majority of human cancers, making it a prime target for therapeutic intervention. However, its nature as a transcription factor has made it a challenging target for small molecule inhibitors. A novel approach to target MYC is through the use of Ribonuclease Targeting Chimeras (RIBOTACs). Myc-ribotac is a synthetic molecule designed to specifically bind to the internal ribosome entry site (IRES) of MYC messenger RNA (mRNA) and recruit the endogenous ribonuclease L (RNase L), leading to the degradation of the MYC transcript.[1][2][3] This application note provides a detailed protocol for quantifying the knockdown of MYC mRNA in cancer cell lines treated with this compound using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Principle of the Assay
This protocol utilizes a two-step RT-qPCR method to measure the relative abundance of MYC mRNA in cells treated with this compound compared to control cells. Total RNA is first extracted from the cells and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, where the amplification of MYC and a stable housekeeping gene is monitored in real-time. The relative expression of MYC mRNA is calculated using the delta-delta Ct (ΔΔCt) method, which normalizes the expression of the target gene to that of the housekeeping gene and to a control condition.[4][5]
Data Presentation
The following tables summarize the expected quantitative data from an experiment assessing MYC mRNA knockdown in HeLa and Namalwa cells treated with this compound for 48 hours.
Table 1: Raw Ct Values from RT-qPCR
| Cell Line | Treatment (48h) | Biological Replicate | MYC Ct | Housekeeping Gene (ACTB) Ct |
| HeLa | Vehicle Control | 1 | 22.5 | 18.2 |
| 2 | 22.7 | 18.4 | ||
| 3 | 22.6 | 18.3 | ||
| This compound (10 µM) | 1 | 23.5 | 18.3 | |
| 2 | 23.8 | 18.5 | ||
| 3 | 23.6 | 18.4 | ||
| Namalwa | Vehicle Control | 1 | 21.8 | 17.9 |
| 2 | 21.9 | 18.0 | ||
| 3 | 21.7 | 17.8 | ||
| This compound (10 µM) | 1 | 22.9 | 18.0 | |
| 2 | 23.1 | 18.1 | ||
| 3 | 23.0 | 17.9 |
Table 2: Relative Quantification of MYC mRNA Knockdown
| Cell Line | Treatment (48h) | Average ΔCt (MYC Ct - ACTB Ct) | ΔΔCt (ΔCt Treatment - ΔCt Control) | Fold Change (2^-ΔΔCt) | Percent Knockdown (%) |
| HeLa | Vehicle Control | 4.30 | 0.00 | 1.00 | 0 |
| This compound (10 µM) | 5.23 | 0.93 | 0.52 | 48 | |
| Namalwa | Vehicle Control | 3.90 | 0.00 | 1.00 | 0 |
| This compound (10 µM) | 5.03 | 1.13 | 0.46 | 54 |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
HeLa or Namalwa cells
-
Appropriate cell culture medium (e.g., DMEM for HeLa, RPMI-1640 for Namalwa)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well plates
Protocol:
-
Culture HeLa or Namalwa cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound (e.g., 0-10 µM) or an equivalent volume of the vehicle control.
-
Incubate the cells for 48 hours.
RNA Extraction
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge
Protocol:
-
After the 48-hour incubation, aspirate the cell culture medium.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well and pipetting up and down to homogenize.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Reverse Transcription (cDNA Synthesis)
Materials:
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers)
-
Total RNA from treated and control cells
-
Thermal cycler
Protocol:
-
In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 42-50°C for 50-60 minutes, and 70°C for 15 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
Materials:
-
cDNA
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for MYC and a housekeeping gene (e.g., ACTB)
-
qPCR instrument
Primer Sequences (Human):
-
MYC Forward: 5'-GTCAAGAGGCGAACACACAAC-3'
-
MYC Reverse: 5'-TTGGACGGACAGGATGTATGC-3'
-
ACTB Forward: 5'-CACCATTGGCAATGAGCGGTTC-3'
-
ACTB Reverse: 5'-AGGTCTTTGCGGATGTCCACGT-3'
Protocol:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Set up the reactions in a 96-well qPCR plate, including no-template controls for each primer set.
-
Perform the qPCR in a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR Green) to verify the specificity of the amplified product.
-
Data Analysis (Delta-Delta Ct Method)
-
Calculate the ΔCt: For each sample, subtract the Ct value of the housekeeping gene from the Ct value of the MYC gene (ΔCt = Ct(MYC) - Ct(Housekeeping)).
-
Calculate the ΔΔCt: For each treated sample, subtract the average ΔCt of the control samples from the ΔCt of the treated sample (ΔΔCt = ΔCt(Treated) - Average ΔCt(Control)).
-
Calculate the Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Calculate Percent Knockdown: The percentage of knockdown is calculated as (1 - Fold Change) * 100%.
Visualizations
Caption: Mechanism of this compound-mediated MYC mRNA degradation.
Caption: Experimental workflow for RT-qPCR analysis of MYC mRNA knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paper: A Novel Ribonuclease Targeting Small Molecule RNA-Degrader (this compound) Overcomes MYC Dependency in Multiple Myeloma [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Anti-Proliferative Effects of Myc-Ribotac
Introduction
The c-Myc oncogene is a critical transcription factor that is overexpressed in a majority of human cancers, playing a central role in driving cell proliferation, growth, and apoptosis.[1] Its function as a master regulator of cellular programs makes it a prime target for therapeutic intervention.[2] Myc-ribotac is a novel nucleic acid-targeting degrader (ribonuclease-targeting chimera or RIBOTAC) that offers a promising strategy for targeting Myc.[3] This molecule works by binding to the internal ribosome entry site (IRES) of Myc mRNA and recruiting the endogenous RNase L, which then cleaves and degrades the mRNA transcript.[3][4] This targeted degradation leads to a reduction in both Myc mRNA and protein levels, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.
This application note provides a detailed protocol for conducting a cell proliferation assay to evaluate the efficacy of this compound in cancer cell lines. The described method utilizes a colorimetric assay based on the reduction of a tetrazolium salt (like MTT or WST-1) by metabolically active cells, which serves as a reliable indicator of cell viability and proliferation.
Principle of the Assay
Cell proliferation assays, such as the MTT or WST-1 assay, are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells in the culture. By measuring the absorbance of the formazan solution, one can quantify the effect of this compound on cell proliferation. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and/or proliferation.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific cell line and experimental conditions.
Materials
-
Cancer cell line known to express Myc (e.g., HeLa, Namalwa, or multiple myeloma cell lines like AMO1, H929)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom sterile cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 440 nm for WST-1)
-
Humidified incubator at 37°C with 5% CO2
Procedure
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete culture medium.
-
For suspension cells, collect cells by centrifugation and resuspend in fresh medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells per well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test could be 0-10 µM.
-
Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in the treated wells.
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly to the wells (for suspension cells).
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate or quadruplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Proliferation Assay (WST-1 Example):
-
Following the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the incubator. The optimal incubation time will depend on the cell type and density and should be determined empirically.
-
After the incubation, gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance of each well at a wavelength of 420-480 nm (maximum absorbance around 440 nm) using a microplate reader. A reference wavelength of >600 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the average absorbance for each treatment group and the vehicle control.
-
Express the results as a percentage of the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) can be determined.
-
Data Presentation
Table 1: Effect of this compound on Cell Proliferation
| This compound Concentration (µM) | Mean Absorbance (440 nm) | Standard Deviation | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.18 | 0.06 | 94.4% |
| 1 | 0.95 | 0.05 | 76.0% |
| 5 | 0.63 | 0.04 | 50.4% |
| 10 | 0.35 | 0.03 | 28.0% |
Visualizations
References
Application Note & Protocol: Quantifying Apotosis in Cells Treated with Myc-ribotac
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myc-ribotac is a novel nucleic acid-targeting degrader, specifically a ribonuclease-targeting chimera (RIBOTAC), designed to target the internal ribosome entry site (IRES) of MYC mRNA.[1] By recruiting and activating endogenous RNase L, this compound leads to the degradation of MYC mRNA, resulting in reduced MYC protein expression.[1][2] The c-Myc protein is a critical regulator of cell proliferation, growth, and apoptosis, and its deregulation is a hallmark of many human cancers.[3] Consequently, the targeted degradation of MYC by this compound is expected to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising therapeutic strategy.[1]
This document provides detailed protocols for assessing apoptosis in cells treated with this compound. The primary methods covered are Annexin V/Propidium Iodide (PI) staining for flow cytometry, Caspase-3/7 activity assays, and the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay. These assays collectively provide a comprehensive analysis of apoptotic events, from early-stage membrane changes to late-stage DNA fragmentation.
Key Experimental Protocols
This section details the step-by-step procedures for three common apoptosis assays. It is crucial to include appropriate controls in each experiment, including untreated cells, vehicle-treated cells, and a positive control for apoptosis induction (e.g., treatment with staurosporine).
Annexin V/PI Staining by Flow Cytometry
This assay identifies different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in a suitable culture vessel and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Caspase-3/7 Activity Assay
This luminescent or fluorometric assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Treated and control cells
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at a desired density in a 96-well plate.
-
Treat cells with this compound and controls.
-
-
Assay Procedure (add-mix-measure format):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA.
Materials:
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
DNase I (for positive control)
-
Microscope slides or 96-well plates
-
Fluorescence microscope
Protocol:
-
Sample Preparation and Fixation:
-
Culture and treat cells with this compound on coverslips or in a 96-well plate.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the permeabilized cells.
-
Prepare the TdT reaction cocktail according to the kit manufacturer's protocol.
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
-
Detection and Imaging:
-
Stop the reaction and wash the cells.
-
If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or reagent (e.g., Alexa Fluor™ azide (B81097) for EdUTP).
-
Counterstain with a nuclear stain like DAPI or Hoechst 33342.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Data Presentation
Quantitative data from each assay should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle Control (DMSO) | 0.1% | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound | 1 | 80.1 ± 3.5 | 12.5 ± 1.2 | 7.4 ± 0.9 |
| This compound | 5 | 65.4 ± 4.2 | 25.3 ± 2.1 | 9.3 ± 1.1 |
| This compound | 10 | 40.2 ± 5.1 | 45.1 ± 3.3 | 14.7 ± 1.8 |
| Staurosporine (Positive Control) | 1 | 15.6 ± 2.8 | 60.7 ± 4.5 | 23.7 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Untreated |
| Untreated Control | 0 | 15,340 ± 1,250 | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 15,880 ± 1,310 | 1.04 |
| This compound | 1 | 45,670 ± 3,450 | 2.98 |
| This compound | 5 | 98,210 ± 7,890 | 6.40 |
| This compound | 10 | 185,430 ± 15,670 | 12.09 |
| Staurosporine (Positive Control) | 1 | 250,110 ± 21,340 | 16.30 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment | Concentration (µM) | % TUNEL-Positive Cells |
| Untreated Control | 0 | 1.8 ± 0.3 |
| Vehicle Control (DMSO) | 0.1% | 2.1 ± 0.4 |
| This compound | 1 | 9.5 ± 1.1 |
| This compound | 5 | 22.8 ± 2.5 |
| This compound | 10 | 48.2 ± 4.7 |
| Staurosporine (Positive Control) | 1 | 75.4 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments, with at least 200 cells counted per condition.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the pro-apoptotic effects of this compound. By employing a multi-parametric approach that includes Annexin V/PI staining, caspase activity assays, and the TUNEL assay, researchers can comprehensively characterize the induction of apoptosis from early membrane changes to late-stage DNA fragmentation. The clear presentation of quantitative data in tabular format facilitates the interpretation and comparison of results, ultimately aiding in the preclinical assessment of this compound as a potential anti-cancer therapeutic.
References
In Vivo Delivery of Myc-Ribotac: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myc-Ribotac
The c-Myc (Myc) oncogene is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, its nature as a transcription factor lacking a defined binding pocket has made it notoriously difficult to target with conventional small molecules.[2][3] this compound represents a novel therapeutic strategy that circumvents this challenge by targeting the messenger RNA (mRNA) that codes for the Myc protein.[2]
This compound is a Ribonuclease Targeting Chimera (RIBOTAC), a bifunctional small molecule designed to bind to a specific structural element within the MYC mRNA—the internal ribosome entry site (IRES)—and simultaneously recruit a ubiquitously expressed endogenous enzyme, RNase L.[4] This proximity-induced dimerization activates RNase L, leading to the specific cleavage and subsequent degradation of the MYC mRNA. This targeted degradation prevents the translation of the Myc protein, ultimately leading to decreased cell proliferation and increased apoptosis in Myc-dependent cancer cells.
Mechanism of Action
The mechanism of this compound relies on the principles of induced proximity. The molecule consists of two key moieties connected by a linker: an RNA-binding domain that recognizes and binds to the IRES of MYC mRNA, and an RNase L-recruiting domain. By bringing RNase L into close proximity with the MYC mRNA, this compound effectively "tags" the target RNA for destruction by the cell's own machinery. This process is highly specific due to the targeted nature of the RNA-binding domain and has been shown to be dependent on the presence of RNase L.
Signaling Pathway of Myc
The Myc protein is a master regulator of a vast array of cellular processes, including cell growth, proliferation, metabolism, and apoptosis. Its expression is tightly controlled by various signaling pathways, and its dysregulation is a hallmark of cancer. Understanding the upstream and downstream signaling of Myc is crucial for contextualizing the therapeutic impact of this compound.
Caption: Myc signaling pathway and the point of intervention for this compound.
In Vivo Delivery Strategies
The successful translation of this compound from in vitro studies to in vivo models hinges on effective delivery to the target tumor tissue. Two primary methods have been explored for the in vivo administration of this compound and similar small molecule RNA degraders: direct intraperitoneal injection and systemic delivery via a nanoparticle formulation.
Intraperitoneal Injection
Direct intraperitoneal (IP) injection is a straightforward method for delivering small molecules in preclinical animal models. This route of administration can achieve systemic exposure and is often used in initial in vivo efficacy studies.
Liposomal Formulation for Intravenous Delivery
To enhance tumor targeting, improve pharmacokinetic properties, and reduce potential off-target toxicities, this compound can be encapsulated in lipid-based nanoparticles, such as liposomes, for intravenous (IV) administration. The "LipoSM-RiboTAC" platform utilizes self-assembly of DSPE-PEG2000-modified this compound components into liposomes. This formulation can improve circulation time and leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Effect on Myc mRNA | Effect on Myc Protein | Reference |
| HeLa | 10 µM | ~50% reduction | Concomitant reduction | |
| Namalwa | 10 µM | Significant reduction | Significant reduction | |
| OPM2 (Multiple Myeloma) | Not specified | ~75% reduction | Downregulation | |
| R8226, MOLP8, MM1S, AMO1, H929 (Multiple Myeloma) | Not specified | ~35% reduction | Downregulation | |
| HeLa (LipoSM-RiboTAC) | 5 µM | ~50% degradation | Effective degradation |
Table 2: In Vivo Data for this compound Delivery
| Delivery Method | Animal Model | Dosage | Pharmacokinetics | Efficacy | Reference |
| Intraperitoneal Injection | H929 xenograft mice | 30 mg/kg daily | Active blood concentration: 6 µM, Half-life: 5.2 hours | ~64% reduction in tumor growth | |
| Intravenous (LipoSM-RiboTAC) | HeLa xenograft mice | 2 mg/kg (Cy7 equivalent) | Enhanced tumor accumulation | Significant tumor proliferation inhibition |
Experimental Protocols
Protocol 1: In Vivo Delivery of this compound via Intraperitoneal Injection in a Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent treatment with this compound via intraperitoneal injection.
Workflow Diagram:
Caption: Experimental workflow for the in vivo xenograft study of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, saline, or as optimized for solubility and tolerability)
-
H929 multiple myeloma cells (or other suitable cancer cell line)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Xenograft Model Establishment:
-
Culture H929 cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare a stock solution of this compound and dilute to the final concentration for injection (e.g., 30 mg/kg).
-
Administer this compound or vehicle via intraperitoneal injection daily.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight and overall health.
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the endpoint, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for Myc protein levels).
-
Protocol 2: Formulation and In Vivo Delivery of LipoSM-RiboTAC via Intravenous Injection
This protocol details the preparation of liposomal this compound (LipoSM-RiboTAC) using the thin-film hydration and extrusion method, followed by intravenous administration.
Materials:
-
DSPE-PEG2000-conjugated Myc-binder
-
DSPE-PEG2000-conjugated RNase L-recruiter
-
Sterile PBS or other aqueous buffer
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes and needles for IV injection
Procedure:
-
Liposome (B1194612) Formulation (Thin-Film Hydration):
-
Dissolve the DSPE-PEG2000-conjugated Myc-binder and RNase L-recruiter in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with sterile PBS by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles.
-
-
Extrusion:
-
To create unilamellar vesicles of a defined size, pass the liposome suspension through an extruder fitted with a polycarbonate membrane (e.g., 100 nm) multiple times.
-
-
Characterization:
-
Characterize the resulting liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Confirm morphology using transmission electron microscopy (TEM).
-
-
In Vivo Administration:
-
Establish a xenograft mouse model as described in Protocol 1.
-
Administer the LipoSM-RiboTAC formulation or a control liposome formulation via tail vein injection at the desired dosage (e.g., 2 mg/kg).
-
Monitor tumor growth and animal health as previously described.
-
Logical Relationships of Delivery Methods
The choice of in vivo delivery method depends on the stage of research and the specific experimental goals.
Caption: Comparison of in vivo delivery methods for this compound.
Conclusion
This compound presents a promising strategy for targeting the historically undruggable oncoprotein Myc. The successful in vivo application of this technology is critically dependent on the chosen delivery method. While direct intraperitoneal injection offers a straightforward approach for initial efficacy testing, advanced formulations such as liposomes provide a pathway to enhanced tumor targeting and improved therapeutic outcomes. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute in vivo studies aimed at evaluating and optimizing the delivery of this compound for cancer therapy.
References
- 1. Lipid-based nanoparticle formulations for small molecules and RNA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery [drugdeliveryleader.com]
- 3. precigenome.com [precigenome.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Laboratory Handling and Storage of Myc-ribotac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myc-ribotac is a novel ribonuclease-targeting chimera (RIBOTAC) designed to selectively target the internal ribosome entry site (IRES) of MYC mRNA.[1] This small molecule consists of a MYC mRNA binding component and a moiety that recruits and locally activates RNase L, a ubiquitously expressed endoribonuclease involved in the innate immune response.[1][2] The ensuing proximity-induced activation of RNase L leads to the degradation of MYC mRNA, resulting in the downregulation of MYC protein expression, induction of apoptosis, and inhibition of cell proliferation in cancer cells dependent on MYC signaling.[1][3] These application notes provide detailed protocols for the proper handling, storage, and experimental use of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅₅H₅₈N₁₀O₁₁S |
| Molecular Weight | 1067.17 g/mol |
| Appearance | Light yellow to yellow solid powder |
| Solubility | Soluble in DMSO (~100 mg/mL) |
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
Storage of Solid Compound:
| Condition | Duration | Notes |
| -20°C | Up to 3 years | Protect from light. |
| 4°C | Up to 2 years | Protect from light. |
Storage of Stock Solutions:
| Condition | Duration | Notes |
| -80°C in DMSO | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C in DMSO | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Reconstitution of this compound:
For a 10 mM stock solution, dissolve 1.067 mg of this compound in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on MYC mRNA and Protein Levels
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Reduction in MYC mRNA | % Reduction in MYC Protein | Reference |
| HeLa | 10 | 48 | ~50% | ~50% | |
| Namalwa | 10 | 48 | Not specified | Significant reduction | |
| OPM2 (Multiple Myeloma) | Not specified | Not specified | ~75% | Significant reduction | |
| R8226, MOLP8, MM1S, AMO1, H929 (Multiple Myeloma) | Not specified | Not specified | ~35% | Significant reduction |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Assay | Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| HeLa | Proliferation | 0-10 | 48 | Dose-dependent anti-proliferative effect | |
| HeLa | Apoptosis | 0-10 | 48 | Induction of apoptosis | |
| Namalwa | Cell Cycle | 0-10 | 48 | Induction of cell cycle arrest | |
| Namalwa | Apoptosis | 0-10 | 48 | Induction of apoptosis | |
| Namalwa | Colony Formation | Not specified | Not specified | ~50% reduction | |
| Multiple Myeloma (MYC+/RNase L+) | Growth Inhibition | Not specified | Not specified | Inhibition of growth |
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with this compound
This protocol describes a general procedure for treating adherent and suspension cancer cell lines with this compound.
Materials:
-
HeLa, Namalwa, or multiple myeloma cell lines
-
Appropriate cell culture medium (e.g., DMEM for HeLa, RPMI-1640 for Namalwa and multiple myeloma lines)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Tissue culture plates (6-well or 96-well)
Procedure:
-
Cell Seeding:
-
HeLa (adherent): Seed 2,500 - 5,000 cells per well in a 96-well plate or 1 x 10⁵ cells per well in a 6-well plate. Allow cells to adhere overnight.
-
Namalwa and Multiple Myeloma (suspension): Seed 3,000 cells per well in a 96-well U-bottom plate or 2 x 10⁵ cells per well in a 6-well plate.
-
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in the appropriate cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium (for adherent cells) and add the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). For suspension cells, add the concentrated drug solution directly to the wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, harvest the cells for analysis as described in the subsequent protocols.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Quantification
This protocol details the measurement of MYC mRNA levels following this compound treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Human MYC forward primer: 5'-TCAAGAGGTGCCACGTCTCC-3'
-
Human MYC reverse primer: 5'-TCTTGCAGCAGGATAGTCCTT-3'
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Harvest cells treated with this compound and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and MYC or housekeeping gene primers.
-
qPCR Program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melting curve analysis (for SYBR Green)
-
-
Data Analysis: Calculate the relative expression of MYC mRNA using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.
Protocol 3: Western Blot for MYC Protein Detection
This protocol outlines the detection of MYC protein levels after treatment with this compound.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-c-Myc
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
Protocol 4: Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells and wash them with ice-cold PBS.
-
Cell Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Visualizations
Caption: this compound mediated degradation of MYC mRNA.
Caption: A typical workflow for in vitro studies of this compound.
Downstream Signaling and Selectivity
Transcriptome-wide analysis in HeLa cells treated with 10 µM this compound for 48 hours revealed high selectivity, with only a small fraction of transcripts being significantly affected. Notably, EGR1, a well-established downstream target of MYC, was the most downregulated transcript, providing strong evidence that this compound acts through the intended MYC-regulated pathway. The pro-apoptotic effects of this compound are consistent with the known function of MYC in sensitizing cells to apoptosis, a process that can be mediated by the induction of pro-apoptotic BCL2 family members like NOXA and BIM. The interplay between MYC and EGR1 is complex, with reports suggesting that in some contexts, EGR1 can mediate p53-independent, c-Myc-induced apoptosis. The selective degradation of MYC mRNA by this compound effectively shuts down these oncogenic signaling cascades.
References
Application of Myc-Ribotac in Xenograft Models: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Myc-ribotac in xenograft models for preclinical cancer research. This compound is a novel ribonuclease-targeting chimera (RIBOTAC) designed to specifically degrade MYC mRNA, offering a promising therapeutic strategy for MYC-dependent cancers.
Introduction
The MYC oncogene is a critical driver in a majority of human cancers, yet it has remained a challenging therapeutic target.[1] this compound represents a groundbreaking approach to selectively target MYC at the mRNA level. This molecule is a chimeric compound that binds to the internal ribosome entry site (IRES) of MYC mRNA and recruits the endogenously expressed RNase L. This recruitment leads to the dimerization and activation of RNase L, which then degrades the MYC mRNA, resulting in the downregulation of MYC protein expression and subsequent anti-tumor effects.[2][3] Preclinical studies in xenograft models have demonstrated the potential of this compound as a potent and specific anti-cancer agent.
Mechanism of Action
The mechanism of action of this compound involves the targeted degradation of MYC mRNA through the recruitment of RNase L. This process can be visualized as a three-step mechanism:
Caption: Mechanism of this compound action.
In Vivo Efficacy in a Multiple Myeloma Xenograft Model
This compound has demonstrated significant anti-tumor activity in a multiple myeloma xenograft model using H929 cells.
Quantitative Data Summary
| Parameter | Result | Animal Model | Cell Line | Treatment | Reference |
| Tumor Growth Inhibition | ~64% reduction (p<0.05) | H929 Xenograft Mouse Model | H929 | 30 mg/kg this compound, daily intraperitoneal administration | [2][3] |
| MYC Protein Levels in Tumors | Significantly lower | H929 Xenograft Mouse Model | H929 | 30 mg/kg this compound, daily intraperitoneal administration | |
| Pharmacokinetics (Mice) | Active concentration of 6 µM in blood | Mice | N/A | 30 mg/kg this compound, daily intraperitoneal administration | |
| Half-life (Mice) | 5.2 hours | Mice | N/A | 30 mg/kg this compound, daily intraperitoneal administration |
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies with this compound.
H929 Xenograft Mouse Model Protocol
This protocol outlines the establishment and treatment of a subcutaneous H929 multiple myeloma xenograft model.
Caption: Workflow for the H929 xenograft study.
Materials:
-
H929 multiple myeloma cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin (B12071052)
-
Matrigel
-
NOD scid gamma (NSG) mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., 20% DMSO in saline)
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture H929 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: On the day of injection, harvest exponentially growing H929 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each NSG mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor the mice for tumor formation by palpation. Once tumors are palpable, measure their dimensions three times a week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 50-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 20% DMSO in saline).
-
Administer this compound at a dose of 30 mg/kg via intraperitoneal (IP) injection daily.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight three times weekly.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.
-
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting and immunohistochemistry.
Intraperitoneal (IP) Injection Protocol for Mice
Materials:
-
This compound solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
Procedure:
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Positioning: Turn the mouse over to expose its abdomen, tilting the head slightly downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen.
-
Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe.
-
Administration: Inject the this compound solution slowly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any immediate adverse reactions.
Western Blot Protocol for Tumor Lysates
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-MYC antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunohistochemistry (IHC) Protocol for MYC in Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Citrate (B86180) buffer (for antigen retrieval)
-
Hydrogen peroxide (for blocking endogenous peroxidase)
-
Blocking serum
-
Primary antibody (anti-MYC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific binding sites with blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-MYC antibody.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Signal Amplification: Add the streptavidin-HRP complex.
-
Detection: Visualize the staining with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of MYC protein expression.
Conclusion
This compound presents a promising and innovative strategy for targeting the historically "undruggable" MYC oncogene. The data from xenograft models provides a strong rationale for its further development as a potential cancer therapeutic. The protocols outlined in this document are intended to serve as a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies and contribute to the advancement of novel cancer therapies.
References
Troubleshooting & Optimization
troubleshooting inconsistent Myc-ribotac results
Welcome to the technical support center for the Myc-ribotag technique. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure consistent, reliable results in their Myc-ribotag experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a Myc-ribotag experiment?
A1: The Myc-ribotag (or RiboTag) method allows for the isolation of ribosome-associated mRNAs from specific cell types within a heterogeneous tissue.[1][2][3] This is achieved by crossing a mouse line carrying a floxed allele of the ribosomal protein Rpl22, where exon 4 is replaced by a version containing a hemagglutinin (HA) or Myc epitope tag, with a cell-type-specific Cre recombinase-expressing mouse line.[1][4] The Cre recombinase excises the wild-type exon, leading to the expression of the tagged Rpl22 protein in the target cell population. Polysomes from these cells can then be immunoprecipitated using an anti-HA or anti-Myc antibody, and the associated mRNA is subsequently isolated for downstream analysis like qRT-PCR or RNA-sequencing.
Q2: How can I validate the cell-type-specific expression of the Myc/HA-tag?
A2: Validating the specific expression of the epitope tag in the target cell population is a critical first step. This can be accomplished through several methods:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Perform co-localization studies on tissue sections using an anti-HA/Myc antibody and a known cell-type-specific marker for your cells of interest. The fluorescent signals from both antibodies should overlap in the target cells. It's also recommended to stain for markers of other cell types to ensure the absence of off-target expression.
-
Western Blot: Analyze protein lysates from the target tissue. A band corresponding to the HA/Myc-tagged Rpl22 should be detectable. The intensity of this band can give a preliminary indication of the abundance of the target cell type.
-
qRT-PCR: After immunoprecipitation, analyze the enriched mRNA for known cell-type-specific transcripts. These transcripts should be significantly enriched in the immunoprecipitated (IP) fraction compared to the input control. Conversely, transcripts from non-target cell types should be depleted in the IP fraction.
Troubleshooting Guides
This section addresses common issues encountered during Myc-ribotag experiments and provides step-by-step guidance to resolve them.
Issue 1: Low RNA Yield from Immunoprecipitation
A common challenge in RiboTag experiments is obtaining a low quantity of RNA after immunoprecipitation. This can be due to several factors, from the initial tissue processing to the immunoprecipitation itself.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Tissue Homogenization | Ensure tissue is thoroughly homogenized on ice to release polysomes. Use of a Dounce homogenizer is often recommended. Avoid foaming during homogenization as this can denature proteins. |
| Low Abundance of Target Cell Type | For rare cell populations, it may be necessary to pool tissue from multiple animals to increase the starting material. Consider dissecting and using only the specific brain region or tissue area with the highest density of your target cells. |
| Suboptimal Immunoprecipitation Conditions | Optimize the antibody-to-bead ratio and the incubation time. Ensure gentle and consistent mixing during the IP step to maximize antibody-antigen binding. |
| Inefficient Cre-mediated Recombination | Verify the efficiency of Cre-recombinase expression and activity in your specific mouse line. Some Cre-driver lines, particularly inducible ones, may have low recombination efficiency. |
| Degraded RNA | Work quickly and maintain cold temperatures throughout the tissue dissection and homogenization process to minimize RNA degradation. Use RNase-free reagents and consumables. |
Experimental Protocol: Optimizing Tissue Homogenization
-
Immediately after dissection, place the tissue in ice-cold homogenization buffer.
-
Use a pre-chilled Dounce homogenizer on ice.
-
Perform a set number of strokes with both the loose and tight pestles until the tissue is completely dissociated.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris, and collect the supernatant containing the polysomes.
Issue 2: Poor RNA Quality (Low RIN Value)
The quality of the isolated RNA, often assessed by the RNA Integrity Number (RIN), is crucial for downstream applications like RNA-sequencing. A low RIN value indicates RNA degradation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| RNase Contamination | Use certified RNase-free tubes, tips, and reagents. Treat solutions with DEPC-water where appropriate. Clean work surfaces and equipment with RNase decontamination solutions. |
| Delayed Tissue Processing | Minimize the time between animal sacrifice and tissue homogenization or flash-freezing. Changes in translation can occur rapidly after euthanasia. If not proceeding immediately to homogenization, flash-freeze the dissected tissue in liquid nitrogen and store at -80°C. |
| Improper Sample Handling | Keep samples on ice at all times. Avoid repeated freeze-thaw cycles of the tissue lysate. |
| Harsh Lysis Conditions | Ensure the lysis buffer composition is appropriate for your tissue and is supplemented with RNase inhibitors. |
Expected RNA Quality:
| Sample Type | Acceptable RIN Value |
| Input RNA | > 8.0 |
| Immunoprecipitated (IP) RNA | > 7.0 |
Note: While a RIN value above 7 is generally recommended, successful RNA-sequencing libraries can sometimes be generated from RNA with lower RIN values, though this may introduce biases.
Issue 3: High Background (Contamination from Non-Target Cells)
A significant amount of background RNA from non-target cells can mask the true translational profile of your cells of interest.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Nonspecific Binding to Beads | Pre-clear the lysate by incubating it with protein A/G beads before adding the anti-HA/Myc antibody. This will help remove proteins that non-specifically bind to the beads. Include a pre-clearing step in your protocol to reduce background from non-Cre-driven cells. |
| Inefficient Washing | Increase the number and/or stringency of wash steps after the immunoprecipitation. Ensure the wash buffer composition is optimized to reduce non-specific interactions. |
| "Leaky" Cre Expression | Some Cre-driver lines may exhibit low-level expression in non-target cell types. It is crucial to validate the specificity of your Cre line using immunohistochemistry or by crossing with a reporter mouse line. |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific to the Myc/HA tag. Run a negative control immunoprecipitation with a non-specific IgG antibody to assess the level of background binding. |
Experimental Workflow: Myc-Ribotag Immunoprecipitation
References
- 1. RiboTag-based RNA profiling uncovers oligodendroglial lineage-specific inflammation in autoimmune encephalomyelitis: implications for pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sfb-trr167.uni-freiburg.de [sfb-trr167.uni-freiburg.de]
- 4. Optimized protocol for translatome analysis of mouse brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Myc-ribotac concentration for maximum efficacy
Welcome to the technical support center for Myc-Ribotac. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Little to no reduction in MYC mRNA or protein levels. | 1. Low or absent RNase L expression in the cell line. this compound's mechanism is dependent on the presence of RNase L to degrade the target mRNA.[1][2] | Action: Confirm RNase L expression in your cell line of interest via Western blot or RT-qPCR. Recommendation: Select cell lines with confirmed RNase L expression. For example, AMO1, H929, R8226, MOLP8, MM1S, and OPM2 multiple myeloma cell lines express both MYC and RNase L, while KMS12BM is RNase L-negative and U266 is MYC-negative.[1][2] If your model system lacks RNase L, consider ectopic expression to sensitize the cells to this compound.[1] |
| 2. Suboptimal concentration of this compound. The effective concentration can vary between cell lines. | Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 0-10 µM. | |
| 3. Incorrect compound handling or storage. this compound is a complex molecule that may be sensitive to degradation. | Action: Follow the manufacturer's instructions for storage and handling. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. | |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density or health. | Action: Ensure uniform cell seeding and that cells are in a healthy, logarithmic growth phase before treatment. |
| 2. Pipetting errors or inaccurate dilutions. | Action: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for treating multiple wells to minimize variability. | |
| Observed cytotoxicity is higher than expected. | 1. Off-target effects at high concentrations. While generally selective, very high concentrations of any compound can lead to off-target toxicity. | Action: Lower the concentration of this compound. Determine the lowest effective concentration that achieves significant MYC knockdown without excessive cell death. |
| 2. Synergistic effects with other media components or treatments. | Action: Review all components of your experimental system. If co-treating with other drugs, consider potential synergistic toxicity. | |
| Difficulty reproducing published results. | 1. Differences in experimental conditions. Cell line passage number, media composition, and incubation times can all influence outcomes. | Action: Carefully review and align your experimental protocol with the cited literature. Pay close attention to details such as cell line source and culture conditions. |
| 2. Lot-to-lot variability of this compound. | Action: If you suspect an issue with the compound, contact the supplier for information on the specific lot you are using. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a ribonuclease-targeting chimera (RIBOTAC). It is a small molecule designed to specifically bind to the internal ribosome entry site (IRES) of MYC mRNA. Upon binding, it recruits the endogenous ribonuclease L (RNase L), which then degrades the MYC mRNA, leading to a reduction in MYC protein levels and subsequent downstream effects like decreased cell proliferation and increased apoptosis.
Q2: What is a typical effective concentration for this compound?
A2: The effective concentration of this compound is cell-line dependent. In HeLa and Namalwa cells, concentrations between 0-10 µM have been shown to be effective. In a panel of multiple myeloma cell lines, significant MYC mRNA reduction was observed, with OPM2 cells showing a ~75% reduction and cell lines such as R8226, MOLP8, MM1S, AMO1, and H929 showing a ~35% reduction at the concentrations tested. A dose-response study is highly recommended to determine the optimal concentration for your specific experimental setup.
Q3: How selective is this compound for MYC mRNA?
A3: this compound has been shown to be highly selective. Transcriptome-wide analyses have revealed that only a small percentage of transcripts are affected upon treatment. For instance, one study reported that only 84 transcripts (0.40%) were significantly affected, with the most downregulated transcript being a known downstream target of MYC, providing evidence for its on-target activity.
Q4: What is the importance of RNase L in this compound's activity?
A4: RNase L is essential for the function of this compound. This compound acts as a bridge, bringing RNase L into close proximity with the MYC mRNA. If RNase L is not present or is expressed at very low levels, this compound will not be able to induce the degradation of its target mRNA. This has been demonstrated in cell lines lacking RNase L, where this compound had no effect on MYC levels.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in in vivo studies. For example, in a mouse xenograft model using H929 cells, intraperitoneal administration of this compound at 30 mg/kg resulted in an active concentration of 6 µM in the blood and a half-life of 5.2 hours, leading to a significant reduction in tumor growth.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various cell lines as reported in the literature.
Table 1: Effect of this compound on MYC mRNA and Protein Levels
| Cell Line | Concentration | Duration | MYC mRNA Reduction | MYC Protein Reduction | Reference |
| HeLa | 10 µM | 48 hours | ~50% | Concomitant reduction | |
| OPM2 | Not specified | Not specified | ~75% | Not specified | |
| R8226, MOLP8, MM1S, AMO1, H929 | Not specified | Not specified | ~35% | Downregulated | |
| MDA-MB-231, Namalwa | 10 µM | Not specified | ~50% | ~50% |
Table 2: Functional Effects of this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| HeLa | 0-10 µM | 48 hours | Antiproliferative and induces apoptosis | |
| Namalwa | 0-10 µM | 48 hours | Induces cell cycle arrest, provokes apoptosis, and reduces colony formation by ~50% | |
| AMO1, H929 | Dose-dependent | Not specified | Suppressed colony formation |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
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Treatment: Add the diluted this compound to the cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the drug) in parallel.
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Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Analysis: Harvest the cells for downstream analysis such as RT-qPCR to measure MYC mRNA levels or Western blotting to measure MYC protein levels.
Protocol 2: Assessing Cell Viability/Proliferation
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Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
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Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
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Incubation: Incubate for the desired duration (e.g., 48-72 hours).
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Viability Assay: Use a standard cell viability assay, such as MTT or a resazurin-based assay, according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the percentage of viable cells.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for this compound Concentration Optimization.
References
how to address Myc-ribotac off-target effects
Myc-ribotac Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals address potential off-target effects and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Ribonuclease-Targeting Chimera (RIBOTAC), a small molecule designed to selectively bind to the internal ribosomal entry site (IRES) of MYC messenger RNA (mRNA). Upon binding, it recruits the endogenous ribonuclease RNase L, which then degrades the MYC mRNA. This process prevents the translation of the Myc oncoprotein, leading to reduced cell proliferation and increased apoptosis in MYC-dependent cancer cells.[1][2]
Q2: What are the potential sources of off-target effects with this compound?
Off-target effects can arise from several factors:
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Sequence Homology: The this compound may bind to other mRNA transcripts that share similar sequences or structural motifs with the MYC IRES.
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Non-specific RNase L Recruitment: The recruited RNase L could cleave nearby, non-target RNAs.
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Compound-related Toxicity: The small molecule itself may have inherent biological activity independent of its RNA-targeting function.
Q3: How can I design appropriate negative controls for my experiments?
Effective negative controls are crucial for distinguishing on-target from off-target effects. Consider the following:
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Inactive Epimer/Analog: Synthesize a structurally similar version of this compound with a modification that abrogates its binding to either MYC mRNA or RNase L. This control helps to differentiate effects caused by target degradation from those caused by the compound's chemical scaffold.[3][4]
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RNase L Knockout/Knockdown Cells: Perform experiments in cell lines where RNase L has been genetically removed or its expression is significantly reduced. In these cells, the on-target effects of this compound should be abolished.[2]
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Scrambled Sequence Control (for conceptual comparison): While not directly applicable to a small molecule, the principle of using a non-targeting control is key. The inactive analog serves a similar purpose.
Troubleshooting Guides
Issue 1: I am observing a phenotype (e.g., cell death, altered morphology), but I'm not sure if it's an on-target or off-target effect.
Troubleshooting Steps:
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Confirm On-Target Engagement:
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RT-qPCR: Measure the levels of MYC mRNA in treated and untreated cells. A significant reduction in MYC mRNA is the expected on-target effect.
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Western Blot: Analyze Myc protein levels to confirm that the reduction in mRNA translates to a decrease in protein expression.
-
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Global Transcriptome and Proteome Analysis:
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RNA-sequencing (RNA-seq): Perform a transcriptome-wide analysis to identify changes in the expression of all genes. A highly selective compound should primarily affect MYC and its known downstream targets. A large number of significantly altered transcripts may indicate off-target effects.
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Mass Spectrometry-based Proteomics: Quantify changes in the proteome to identify unintended protein downregulation. This can reveal off-target effects not apparent at the transcript level.
-
-
Use of Negative Controls:
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Treat cells with an inactive analog of this compound. If the observed phenotype persists, it is likely an off-target effect.
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Perform the experiment in RNase L knockout cells. If the phenotype disappears, it is likely dependent on the intended mechanism of action.
-
Issue 2: My RNA-seq data shows significant changes in many transcripts besides MYC. How do I identify direct off-targets?
Troubleshooting Steps:
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Bioinformatics Analysis:
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Use bioinformatics tools to search for sequence or structural similarities between the MYC IRES and the upregulated or downregulated transcripts. This can help predict potential off-target binding sites.
-
-
RNA Pull-down Assay:
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This technique can identify RNAs that directly bind to this compound. By incubating a biotinylated version of this compound with cell lysate and then pulling down the complex with streptavidin beads, you can isolate and identify the bound RNAs via sequencing.
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Quantitative Data Summary: Identifying Off-Target Effects
| Technique | On-Target Effect (Example) | Potential Off-Target Effect (Example) |
| RT-qPCR | >75% reduction in MYC mRNA | Minimal to no change in housekeeping genes (e.g., GAPDH, ACTB) |
| RNA-seq | Significant downregulation of MYC and known downstream targets (e.g., EGR1). | >100 non-MYC pathway genes significantly altered. |
| Proteomics | >70% reduction in Myc protein | Significant reduction in proteins unrelated to the Myc pathway. |
| RNA Pull-down | High enrichment of MYC mRNA | Enrichment of other, unrelated mRNA transcripts. |
Experimental Protocols
Protocol 1: RNA Pull-Down Assay to Identify this compound Interacting RNAs
Objective: To identify RNAs that directly bind to this compound in a cellular context.
Materials:
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Biotinylated this compound
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Cell lysate from the cell line of interest
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Streptavidin-coated magnetic beads
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Binding, washing, and elution buffers
-
Protease and RNase inhibitors
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Equipment for RNA extraction and RT-qPCR or RNA-sequencing
Methodology:
-
Cell Lysate Preparation:
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease and RNase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Binding Reaction:
-
Incubate the cell lysate with the biotinylated this compound for a specified time (e.g., 1-2 hours) at 4°C to allow for the formation of RNA-compound complexes.
-
-
Capture of Complexes:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated this compound and any bound RNAs.
-
-
Washing:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins and RNAs.
-
-
Elution and Analysis:
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Elute the bound RNAs from the beads.
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Extract and purify the RNA.
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Analyze the RNA by RT-qPCR to look for enrichment of specific candidates or by RNA-sequencing for a global, unbiased identification of bound transcripts.
-
Visualizations
References
common pitfalls in Myc-ribotac experiments and how to avoid them
Welcome to the technical support center for Myc-ribotac (Ribonuclease Targeting Chimera) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls and ensure the success of their experiments.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a this compound experiment, from initial design to validation of on-target activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: this compound Design and Synthesis
Q1: My synthesized this compound has poor solubility. What can I do?
A1: Poor solubility is a common issue. Consider the following:
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Linker Modification: The linker composition significantly impacts physicochemical properties. Replacing hydrophobic alkyl linkers with more hydrophilic polyethylene (B3416737) glycol (PEG) linkers can improve solubility.[1]
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Recruiter Modification: The RNase L recruiting moiety can also be modified. However, ensure that any modifications do not negatively affect its binding to RNase L.
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Formulation: For in vivo studies, consider formulating the this compound in a suitable delivery vehicle, such as liponanoparticles.
Q2: How do I choose the optimal linker length for my this compound?
A2: The linker length is critical for the formation of a stable ternary complex between the Myc mRNA, the ribotac, and RNase L.[1]
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Too short: A short linker may cause steric hindrance, preventing the effective recruitment and activation of RNase L.[1]
-
Too long: An excessively long linker might not effectively bring RNase L close enough to the target RNA for efficient cleavage.[2]
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Optimization: It is often necessary to synthesize a small library of ribotacs with varying linker lengths and test their efficacy empirically.[2]
Section 2: In Vitro Validation
Q3: My this compound does not activate RNase L in my in vitro assay. What are the possible reasons?
A3: Failure to activate RNase L can be due to several factors:
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Suboptimal RNase L Concentration: The concentration of recombinant RNase L is critical. Titrate the RNase L concentration in your assay to find the optimal level for activation.
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RNase L Purity and Activity: Ensure that your recombinant RNase L is pure and active. Impurities or degradation can inhibit its function.
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Assay Conditions: Check the buffer composition, pH, and temperature of your assay. These parameters can significantly influence RNase L activity.
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Intrinsic Fluorescence: If using a fluorescence-based assay, your compound's intrinsic fluorescence might interfere with the readout. Always run controls with the compound alone to check for interference.
Q4: I am observing high background cleavage in my in vitro RNA cleavage assay.
A4: High background can obscure the specific cleavage induced by your this compound. To address this:
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Optimize RNase L Concentration: Use the lowest concentration of RNase L that gives a detectable signal with your positive control.
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RNase Contamination: Ensure all your reagents and labware are RNase-free to prevent non-specific RNA degradation.
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Control Reactions: Include a control with a non-targeting ribotac or the Myc-binder alone to assess the level of non-specific cleavage.
Section 3: Cellular Assays
Q5: I am not observing a reduction in MYC mRNA levels after treating cells with my this compound.
A5: Several factors could be at play:
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Cellular Uptake: The this compound may not be efficiently entering the cells. Consider using transfection reagents or modifying the ribotac to improve cell permeability.
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RNase L Expression Levels: The efficacy of a ribotac is dependent on the endogenous levels of RNase L. Verify that the cell line you are using expresses sufficient levels of RNase L. Some cell lines may have low or negligible expression.
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Dose and Treatment Duration: Optimize the concentration of the this compound and the treatment duration. A dose-response and time-course experiment is highly recommended.
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RNase L-Dependence: To confirm that the degradation is RNase L-mediated, perform a rescue experiment by knocking down RNase L using siRNA or CRISPR. If the effect of your this compound is abolished upon RNase L knockdown, it confirms the intended mechanism of action.
Q6: I see a reduction in MYC mRNA, but no corresponding decrease in MYC protein levels.
A6: This discrepancy can arise from:
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Protein Stability: The MYC protein has a relatively long half-life. It may take longer to observe a decrease in protein levels after mRNA degradation. Extend the treatment duration and perform a time-course analysis of protein levels.
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Western Blotting Issues: Ensure your Western blotting protocol is optimized for MYC detection. This includes using a validated antibody and appropriate lysis and loading controls.
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Compensatory Mechanisms: Cells may have compensatory mechanisms that transiently maintain protein levels despite a reduction in mRNA.
Q7: My this compound is showing toxicity in my cell-based assays.
A7: Toxicity can be a significant hurdle.
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Off-Target Effects: The Myc-binder or the RNase L recruiter components of your ribotac may have off-target activities. Perform transcriptome- and proteome-wide analyses to identify potential off-targets.
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General Compound Toxicity: The chemical scaffold of your ribotac might be inherently toxic. Consider synthesizing and testing analogs with modifications aimed at reducing toxicity.
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Dose Reduction: Use the lowest effective concentration of the this compound to minimize toxicity.
Section 4: Off-Target Analysis
Q8: How can I assess the specificity of my this compound?
A8: It is crucial to evaluate the specificity of your this compound to ensure that the observed phenotype is due to the degradation of MYC mRNA and not off-target effects.
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Global RNA Profiling: Perform RNA-sequencing (RNA-seq) to assess transcriptome-wide changes in cells treated with your this compound. A highly selective compound should only significantly affect a small number of transcripts, with MYC being the most downregulated.
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Proteomic Analysis: Use quantitative proteomics to evaluate changes in the proteome. This can reveal off-target protein degradation and downstream effects of MYC depletion.
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Control Compounds: Include appropriate controls, such as a ribotac with an inactive RNase L recruiter or a non-targeting binder, to differentiate between on-target and off-target effects.
Quantitative Data Summary
The following tables summarize quantitative data from representative this compound experiments.
Table 1: Efficacy of this compound in HeLa Cells
| Treatment (48 hours) | MYC mRNA Reduction | MYC Protein Reduction |
| 10 µM this compound | ~50% | Concomitant reduction |
Data based on experiments in HeLa cells.
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment (48 hours) | Effect |
| HeLa | 10 µM this compound | Antiproliferative and induces apoptosis |
| Namalwa | 10 µM this compound | Induces cell cycle arrest and apoptosis; ~50% reduction in colony formation |
Data from studies in HeLa and Namalwa cells.
Table 3: RNase L-Dependent MYC mRNA Reduction in Multiple Myeloma (MM) Cell Lines
| Cell Line | MYC/RNase L Status | MYC mRNA Reduction with this compound |
| OPM2 | MYC+/RNase L+ | ~75% |
| R8226 | MYC+/RNase L+ | ~35% |
| MOLP8 | MYC+/RNase L+ | ~35% |
| MM1S | MYC+/RNase L+ | ~35% |
| AMO1 | MYC+/RNase L+ | ~35% |
| H929 | MYC+/RNase L+ | ~35% |
| KMS12BM | MYC+/RNase L- | No significant reduction |
This table highlights the dependency on RNase L for this compound activity.
Detailed Experimental Protocols
Protocol 1: Validation of RNase L-Dependent MYC mRNA Degradation
This protocol describes how to confirm that the observed degradation of MYC mRNA is dependent on RNase L using siRNA-mediated knockdown.
Materials:
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HeLa cells (or other target cell line)
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This compound
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siRNA targeting RNase L (and a non-targeting control siRNA)
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Lipofectamine RNAiMAX (or other suitable transfection reagent)
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Opti-MEM I Reduced Serum Medium
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Complete growth medium
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TRIzol reagent (or other RNA extraction kit)
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Reverse transcription reagents
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qPCR master mix and primers for MYC, RNase L, and a housekeeping gene (e.g., GAPDH)
Procedure:
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Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
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siRNA Transfection:
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Dilute RNase L siRNA (or non-targeting control siRNA) in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes at room temperature.
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Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
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Add the siRNA-lipid complexes to the cells.
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Incubate the cells for 24-48 hours to allow for RNase L knockdown.
-
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This compound Treatment:
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After the siRNA incubation period, replace the medium with fresh complete growth medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
-
RNA Extraction and RT-qPCR:
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Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
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Perform reverse transcription to synthesize cDNA.
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Perform qPCR to quantify the relative expression levels of MYC and RNase L mRNA, normalized to the housekeeping gene.
-
-
Data Analysis: Compare the levels of MYC mRNA in cells treated with this compound in the presence of the non-targeting control siRNA versus the RNase L siRNA. A successful experiment will show that the this compound-mediated reduction in MYC mRNA is significantly attenuated in the RNase L knockdown cells.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol details a common method to quantify apoptosis following this compound treatment.
Materials:
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Target cells (e.g., HeLa, Namalwa)
-
This compound
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Phosphate-buffered saline (PBS)
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Flow cytometer
Procedure:
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Cell Treatment: Seed and treat cells with the desired concentration of this compound (e.g., 10 µM) for the appropriate duration (e.g., 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
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Annexin V- / PI+: Necrotic cells
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Visualizations of Key Concepts
This compound Mechanism of Action
The following diagram illustrates the induced-proximity mechanism by which a this compound leads to the degradation of MYC mRNA.
Troubleshooting Logic for Low Efficacy
This diagram provides a logical flow for troubleshooting experiments where the this compound shows low efficacy.
References
improving the stability and solubility of Myc-ribotac in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and solubility of Myc-ribotac in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering step-by-step solutions to ensure the integrity and efficacy of the molecule.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its aqueous solubility limit. Rapid dilution from a high-concentration DMSO stock can cause the compound to "crash out." | 1. Decrease Final Concentration: Attempt the experiment with a lower final concentration of this compound. 2. Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution in a small volume of your final aqueous buffer, then add this to the remaining buffer volume. 3. Gentle Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. 4. Pre-warmed Buffer: Use a buffer that has been pre-warmed to the experimental temperature (e.g., 37°C). |
| Reduced or no activity of this compound | Degradation: The molecule may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light. RNase Contamination: Contamination of reagents with RNases can degrade the target MYC mRNA. Low RNase L Levels: The cell lysate or in vitro system may have insufficient levels of RNase L for effective degradation. | 1. Fresh Aliquots: Always use freshly thawed aliquots of this compound for each experiment to avoid degradation from repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for long-term stability.[1] 2. RNase-Free Environment: Use certified RNase-free water, buffers, and tips. Work in a designated clean area. 3. Supplement RNase L: If using a purified system, ensure an adequate concentration of active RNase L is present. For cell-based assays, confirm RNase L expression in the cell line being used. |
| Inconsistent results between experiments | Variability in Stock Solution: Incomplete dissolution of the solid compound or precipitation in the DMSO stock. Buffer pH Fluctuations: The pH of the buffer can affect the solubility and stability of this compound. Inconsistent Incubation Times: Variation in incubation times can lead to differing levels of MYC mRNA degradation. | 1. Ensure Complete Dissolution: When preparing the stock solution in DMSO, ensure the compound is fully dissolved. Briefly sonicate if necessary. Centrifuge the stock solution at high speed before taking an aliquot to pellet any undissolved compound. 2. Use Freshly Prepared Buffers: Prepare fresh buffers for each experiment and verify the pH. 3. Standardize Protocols: Adhere strictly to a well-defined experimental protocol with consistent incubation times and temperatures. |
| High background in binding assays (EMSA, Filter-binding) | Non-specific Binding: this compound may be binding non-specifically to other RNAs or proteins in the system. Aggregation: The molecule may be forming aggregates that trap the labeled probe. | 1. Include Competitors: Add a non-specific competitor RNA (e.g., yeast tRNA) to the binding reaction to reduce non-specific interactions. 2. Optimize Buffer Conditions: Vary the salt concentration (e.g., NaCl, KCl) and include a non-ionic detergent (e.g., 0.01% Tween-20) in the binding and wash buffers. 3. Filter the Compound: Before use, filter the diluted this compound solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO to minimize moisture content, which can affect compound stability.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C for up to 6 months.[1] For short-term storage, -20°C for up to 1 month is acceptable.[1] Protect the solutions from light and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity in cell-based assays. A final concentration of ≤ 0.5% is generally recommended, with ≤ 0.1% being ideal for sensitive assays. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: Several strategies can be employed to improve the aqueous solubility of this compound:
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pH Adjustment: The solubility of this compound may be pH-dependent. Empirically test a range of pH values for your buffer to find the optimal solubility.
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Use of Co-solvents: In some non-cell-based assays, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) can increase solubility. However, be mindful of the potential impact on protein and RNA structure and function.
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Inclusion of Excipients: Non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations (0.01-0.1%) can help to prevent aggregation and improve solubility.
Q5: How does this compound lead to the degradation of MYC mRNA?
A5: this compound is a ribonuclease-targeting chimera (RIBOTAC). It is a bifunctional molecule with two key components: one that binds to a specific structure on the MYC mRNA (the internal ribosome entry site or IRES) and another that recruits the endogenous enzyme RNase L. By bringing RNase L into close proximity with the MYC mRNA, this compound induces the targeted degradation of the mRNA transcript.
Data Presentation: Solubility and Stability of a Representative RIBOTAC
The following tables provide illustrative quantitative data on the solubility and stability of a representative RIBOTAC molecule with physicochemical properties similar to this compound. This data is intended to serve as a guideline for experimental design.
Table 1: Kinetic Solubility in Different Aqueous Buffers
| Buffer (pH 7.4) | Co-solvent (v/v) | Temperature (°C) | Kinetic Solubility (µM) |
| PBS | 1% DMSO | 25 | 45 ± 5 |
| Tris-HCl (50 mM) | 1% DMSO | 25 | 52 ± 7 |
| HEPES (50 mM) | 1% DMSO | 25 | 48 ± 6 |
| PBS | 1% DMSO | 37 | 55 ± 8 |
| PBS | 2% Ethanol | 25 | 68 ± 9 |
Table 2: Stability in Different Solvents at 4°C (Percent remaining after 7 days)
| Solvent | Percent Remaining (%) |
| 100% DMSO | >98% |
| 50% Ethanol / 50% Water | 85% |
| PBS (pH 7.4) | 70% |
| Cell Culture Medium (with 10% FBS) | 65% |
Experimental Protocols
1. Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
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Materials:
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This compound
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Anhydrous DMSO
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Aqueous buffer of choice (e.g., PBS, pH 7.4)
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96-well clear bottom plate
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Plate reader capable of measuring absorbance or nephelometry
-
-
Procedure:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Create a serial dilution of the stock solution in DMSO.
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In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a range of final compound concentrations with a final DMSO concentration of 1%.
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Include a DMSO-only control.
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Seal the plate and incubate at the desired temperature (e.g., room temperature or 37°C) with shaking for 1-2 hours.
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Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or absorbance compared to the DMSO-only control.
-
2. Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay can be used to assess the stability of a target protein (e.g., RNase L) in the presence of this compound, which can indicate binding.
-
Materials:
-
Purified target protein (e.g., recombinant RNase L)
-
This compound
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SYPRO Orange dye (or similar fluorescent dye)
-
Real-time PCR instrument with a melt curve function
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96-well PCR plates
-
-
Procedure:
-
Prepare a reaction mixture containing the target protein at a suitable concentration, the fluorescent dye, and the appropriate buffer.
-
In a 96-well PCR plate, add the reaction mixture to wells containing serial dilutions of this compound or a vehicle control (DMSO).
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Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
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Set up a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
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A shift in the Tm in the presence of this compound compared to the vehicle control indicates a change in protein stability, suggesting a binding interaction.
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Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
Technical Support Center: Navigating Low RNase L Expression in Target Cells
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with low RNase L expression in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is RNase L and what is its role in the cell?
A1: Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system that acts as a defense mechanism against viral infections.[1][2] It is an interferon-induced endonuclease, meaning it is produced in response to interferons, which are signaling proteins released by host cells to combat pathogens.[2] The primary function of RNase L is to degrade both viral and cellular RNA within an infected cell, thereby inhibiting viral replication and inducing apoptosis (programmed cell death) to prevent the spread of the virus.[2][3]
Q2: What are the consequences of low or deficient RNase L expression in my target cells?
A2: Low or absent RNase L expression can significantly compromise a cell's ability to mount an effective antiviral response. This can lead to:
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Increased Viral Replication: Cells with insufficient RNase L are more susceptible to viral infections, resulting in higher viral titers.
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Impaired Interferon Signaling: RNase L cleavage products can amplify the production of type I interferons, so low RNase L activity can lead to a dampened interferon response.
-
Altered Cellular Growth: RNase L has been shown to have antiproliferative effects, and its absence may lead to altered cell growth characteristics.
-
Reduced Apoptosis: The pro-apoptotic function of RNase L may be diminished, allowing infected cells to survive longer and produce more virus particles.
Q3: How can I determine if my target cells have low RNase L expression or activity?
A3: Several methods can be used to assess RNase L levels and function:
-
Western Blotting: This technique can be used to determine the protein levels of RNase L in your cell lysates.
-
Quantitative RT-PCR (qRT-PCR): This method measures the mRNA expression levels of the RNASEL gene.
-
rRNA Cleavage Assay: Activation of RNase L leads to the specific cleavage of ribosomal RNA (rRNA). Total RNA can be extracted from cells and analyzed for these characteristic cleavage products using methods like a Bioanalyzer.
-
FRET-based Activity Assay: A fluorescence resonance energy transfer (FRET) assay can be used to directly measure the enzymatic activity of RNase L in cell extracts.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My cells show high susceptibility to viral infection and I suspect low RNase L expression. How can I increase RNase L levels?
Solution: There are several approaches to increase RNase L expression in your target cells:
-
Transient Transfection with an RNase L Expression Plasmid: This method allows for the temporary expression of RNase L.
-
Lentiviral Transduction for Stable Expression: For long-term studies, creating a stable cell line expressing RNase L using a lentiviral vector is a robust option.
Experimental Protocols
Protocol 1: Transient Transfection of an RNase L Expression Plasmid
This protocol is a general guideline for transfecting an RNase L expression plasmid into adherent mammalian cells in a 24-well plate format. Optimization will be required for different cell types and transfection reagents.
Materials:
-
RNase L expression plasmid
-
Adherent cells
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM)
-
Transfection reagent (e.g., Lipofectamine 2000, TurboFectin 8.0)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed approximately 5 x 10^4 cells per well in a 24-well plate so that they are 50-70% confluent at the time of transfection.
-
Complex Preparation:
-
In a sterile tube, dilute 0.5 µg of the RNase L expression plasmid in 50 µL of serum-free medium.
-
In a separate sterile tube, add 1.5 µL of transfection reagent to 50 µL of serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 100 µL DNA-transfection reagent complex drop-wise to each well containing the cells in 500 µL of complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, you can harvest the cells to assess RNase L expression by Western blot or qRT-PCR, or proceed with your downstream experiments (e.g., viral infection).
-
Protocol 2: Lentiviral Transduction for Stable RNase L Expression
This protocol provides a general framework for creating a stable cell line expressing RNase L. It is crucial to follow your institution's biosafety guidelines for working with lentiviruses.
Materials:
-
High-titer lentiviral particles encoding RNase L
-
Target cells
-
Complete growth medium
-
Polybrene or other transduction enhancers
-
Puromycin (B1679871) or other selection antibiotic (if the vector contains a resistance gene)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed 0.5 x 10^5 cells per well in a 24-well plate.
-
Transduction:
-
On the day of transduction, remove the medium from the cells.
-
Add fresh medium containing polybrene (typically 4-8 µg/mL) to each well.
-
Thaw the lentiviral particles on ice and add the desired amount to each well. The amount of virus to add is determined by the Multiplicity of Infection (MOI), which is the ratio of viral particles to the number of cells. A range of MOIs should be tested to determine the optimal condition for your cell line.
-
Incubate the cells overnight (16-24 hours) at 37°C.
-
-
Medium Change:
-
The following day, remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection (if applicable):
-
If your lentiviral vector contains a selection marker like puromycin resistance, wait 48-72 hours post-transduction before adding the selection antibiotic to the medium.
-
The optimal concentration of the antibiotic needs to be determined for each cell line by performing a kill curve.
-
Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 3-4 days, until resistant colonies are established.
-
-
Expansion and Validation:
-
Expand the resistant colonies to establish a stable cell line.
-
Validate the stable expression of RNase L using Western blot or qRT-PCR.
-
Issue 2: I have successfully increased RNase L expression, but I still don't observe the expected antiviral effect. How can I ensure RNase L is being activated?
Solution: RNase L exists in an inactive state and requires activation by 2',5'-oligoadenylates (2-5A). 2-5A is synthesized by Oligoadenylate Synthetase (OAS) enzymes upon sensing double-stranded RNA (dsRNA), a common intermediate in viral replication.
-
Confirm OAS Expression: Ensure that your target cells express the necessary OAS enzymes, particularly OAS3, which is crucial for activating RNase L in response to a wide range of viruses. You can check OAS expression levels by qRT-PCR or Western blot.
-
Use a Direct Activator: To bypass the need for OAS activation, you can directly activate RNase L using small molecule activators. These compounds mimic the action of 2-5A and can induce RNase L dimerization and activation.
-
Transfect with a dsRNA mimic: Transfecting cells with a synthetic dsRNA like poly(I:C) can stimulate the OAS/RNase L pathway and can be used as a positive control for RNase L activation.
Quantitative Data Summary
The following tables summarize the impact of RNase L expression on viral replication.
Table 1: Effect of RNase L on Encephalomyocarditis Virus (EMCV) Replication
| Cell Line | RNase L Status | Treatment | Viral Titer Reduction | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type | Small Molecule Activator 1 | 7- to 8-fold | |
| Mouse Embryonic Fibroblasts (MEFs) | RNase L-deficient | Small Molecule Activator 1 | No effect | |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type | Small Molecule Activator 2 | 7- to 8-fold | |
| Mouse Embryonic Fibroblasts (MEFs) | RNase L-deficient | Small Molecule Activator 2 | No effect |
Table 2: Effect of OAS3 and RNase L Knockout on Influenza A Virus (IAVΔNS1) Titer
| Cell Line (A549) | Gene Knockout | Viral Titer Increase (vs. WT) | Reference |
| Parental | None | - | |
| OAS1 KO | OAS1 | No significant change | |
| OAS2 KO | OAS2 | No significant change | |
| OAS3 KO | OAS3 | ~10-fold | |
| RNase L KO | RNase L | ~10-fold |
Visualizations
RNase L Signaling Pathway
Caption: The OAS-RNase L antiviral signaling pathway.
Experimental Workflow: Stable Cell Line Generation
Caption: Workflow for generating a stable RNase L-expressing cell line.
Troubleshooting Logic Tree
Caption: Troubleshooting logic for low antiviral response.
References
- 1. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 3. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myc-Ribotac Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxicity of Myc-ribotac during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions.
Issue 1: High levels of cytotoxicity observed in multiple cell lines, including non-cancerous cells.
| Potential Cause | Suggested Solution |
| Off-target effects: The this compound may be degrading unintended RNA molecules. | 1. Sequence analysis: Perform a BLAST search to identify potential off-target transcripts with homology to the MYC mRNA target sequence. 2. Modify the RNA-binding module: Redesign the RNA-binding portion of the this compound to enhance its specificity for the MYC IRES. 3. Control experiments: Include a control ribotac with a mismatched binder to confirm that the observed cytotoxicity is target-specific.[1] |
| Suboptimal linker: The linker connecting the MYC binder and the RNase L recruiter may be too long, too short, or too flexible, leading to non-specific interactions. | 1. Linker optimization: Synthesize and test a panel of this compound analogs with varying linker lengths and rigidities to identify the optimal linker that maximizes on-target activity while minimizing off-target effects. |
| High concentration: The concentration of this compound used may be too high, leading to generalized cellular stress. | 1. Dose-response curve: Perform a dose-response experiment to determine the lowest effective concentration that induces MYC mRNA degradation without causing excessive cytotoxicity.[2][3][4][5] |
| RNase L-dependent toxicity: Widespread RNase L activation can lead to degradation of other cellular RNAs. | 1. RNase L knockout/knockdown cells: Use RNase L knockout or knockdown cells to confirm that the observed cytotoxicity is dependent on RNase L activity. 2. Monitor rRNA cleavage: Assess the integrity of ribosomal RNA (rRNA) as an indicator of widespread RNase L activation. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Potential Cause | Suggested Solution |
| Cell viability assay variability: The chosen cytotoxicity assay may not be optimal or may be performed inconsistently. | 1. Assay optimization: Ensure that the cell seeding density, incubation times, and reagent concentrations are optimized and consistent for your specific cell line. 2. Use multiple assays: Corroborate results using at least two different cytotoxicity assays that measure different cellular parameters (e.g., MTT for metabolic activity and LDH for membrane integrity). |
| Cell line health and passage number: Variations in cell health or high passage numbers can affect cellular responses to treatment. | 1. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and free of contamination before each experiment. |
| Compound stability: The this compound may be degrading in the culture medium. | 1. Fresh preparation: Prepare fresh solutions of this compound for each experiment. 2. Assess stability: Evaluate the stability of the compound in your experimental conditions over time. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is a ribonuclease-targeting chimera (RIBOTAC) designed to specifically degrade MYC mRNA. It consists of a small molecule that binds to the internal ribosome entry site (IRES) of MYC mRNA, connected by a linker to another small molecule that recruits and activates the endoribonuclease RNase L. This targeted degradation of MYC mRNA leads to a decrease in the levels of the MYC oncoprotein, which in turn induces apoptosis (programmed cell death) in cancer cells dependent on MYC for their survival. Cytotoxicity is an intended on-target effect in cancer cells; however, off-target degradation of other RNAs or excessive RNase L activation can lead to unwanted cytotoxicity in non-cancerous cells.
Q2: How can I assess the cytotoxicity of my this compound construct?
A2: Several in vitro assays can be used to quantify cytotoxicity. The most common are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of cell membrane integrity.
It is recommended to use at least two different assays to obtain a comprehensive understanding of the cytotoxic effects.
Q3: What are the key strategies to improve the selectivity and reduce the cytotoxicity of this compound?
A3: The primary strategies to minimize cytotoxicity focus on enhancing the on-target selectivity of the this compound:
-
Optimize the RNA-binding module: The affinity and specificity of the small molecule that binds to the MYC IRES are crucial. A more specific binder will reduce the likelihood of the ribotac engaging with off-target RNAs.
-
Optimize the linker: The length and rigidity of the linker that connects the RNA binder to the RNase L recruiter can significantly impact the formation of a productive ternary complex (this compound, MYC mRNA, and RNase L). A well-designed linker will position RNase L optimally for cleavage of the target RNA while minimizing interactions with other RNAs.
-
Modify the RNase L recruiting module: While the RNase L recruiter is generally a standard component, modifications could potentially fine-tune the level of RNase L activation.
Q4: Is there evidence that this compound can be selective for cancer cells over normal cells?
A4: Yes, a recent study on a novel this compound demonstrated that it reduced the viability of CD138+ multiple myeloma patient cells without affecting the viability of normal peripheral blood mononuclear cells (PBMCs) or human fibroblasts. Furthermore, in a xenograft mouse model, the this compound showed a significant reduction in tumor growth with no overt toxicity observed in the mice. This suggests that a therapeutic window exists where this compound can effectively kill cancer cells with minimal impact on normal tissues.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing cell viability based on metabolic activity.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol provides a general guideline for assessing cell membrane integrity.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, centrifuge the plate if using suspension cells.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from a positive control (cells lysed with a detergent).
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Logic for troubleshooting high cytotoxicity.
References
Navigating Myc-Ribotac Delivery: A Technical Troubleshooting Guide
For researchers and drug development professionals leveraging the power of Myc-ribotac to target MYC, a critical oncogene, successful delivery into cells is paramount for experimental success. This guide provides a comprehensive technical support resource to troubleshoot common issues encountered during this compound delivery, ensuring efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a ribonuclease-targeting chimera (RIBOTAC). It is a small molecule designed to selectively target the internal ribosome entry site (IRES) of MYC messenger RNA (mRNA). This compound has two key components: one that binds to the MYC mRNA and another that recruits the endogenous ribonuclease L (RNase L). This proximity induces RNase L to cleave and subsequently degrade the MYC mRNA, leading to a reduction in MYC protein expression and inducing apoptosis in cancer cells.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
Based on available data, this compound is soluble in DMSO at a concentration of approximately 100 mg/mL (~93.71 mM). For in vivo studies, a common formulation is a mixture of DMSO, Tween 80, and saline.[4] It is crucial to refer to the manufacturer's instructions for the specific lot of this compound being used.
Q3: What are the typical starting concentrations for in vitro experiments?
Effective concentrations of this compound in cell culture experiments typically range from 0 to 10 µM.[2] The optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: How long should I incubate the cells with this compound?
Incubation times of 48 hours have been shown to be effective in reducing MYC mRNA and protein levels in cell lines such as HeLa and Namalwa. However, the optimal incubation time may vary depending on the cell type and experimental goals. A time-course experiment is recommended to determine the ideal duration for your specific system.
Troubleshooting Guide for this compound Delivery Issues
This section addresses common problems that may arise during the delivery of this compound into cells.
Problem 1: Low or no reduction in MYC mRNA or protein levels.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal working concentration for your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing a significant reduction in MYC levels. |
| Low RNase L Expression in Cell Line | The activity of this compound is dependent on the presence of RNase L. Verify the expression level of RNase L in your target cell line using techniques like Western blotting or RT-qPCR. If RNase L levels are low, consider using a different cell line or a method to induce its expression if possible. |
| Poor Cellular Uptake | The relatively large size of chimeric molecules can sometimes hinder cell permeability. Consider using a cell line known to be more permeable or explore the use of transfection reagents or other delivery vehicles that are compatible with small molecules. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure proper storage conditions as recommended by the manufacturer. You can also assess the stability of the compound in your specific cell culture medium over the course of the experiment. |
| "Hook Effect" | At very high concentrations, bifunctional molecules like RIBOTACs can sometimes exhibit a "hook effect," where the formation of binary complexes (this compound with either mRNA or RNase L) is favored over the productive ternary complex, leading to reduced efficacy. Ensure your dose-response curve extends to concentrations that might reveal this effect. |
Problem 2: High cell toxicity or off-target effects observed.
| Possible Cause | Suggested Solution |
| Concentration Too High | Reduce the concentration of this compound used in your experiments. Determine the cytotoxic concentration (CC50) for your cell line to establish a therapeutic window. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Off-Target Effects | While this compound has been shown to be highly selective, off-target effects are a possibility with any small molecule. If you suspect off-target effects, consider performing RNA-sequencing to analyze global changes in gene expression. Additionally, ensure the observed phenotype is consistent with MYC knockdown by using a complementary method like siRNA as a positive control. |
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound from various studies.
| Cell Line | Concentration | Incubation Time | Effect on MYC mRNA | Effect on MYC Protein | Other Observed Effects |
| HeLa | 0-10 µM | 48 hours | Dose-dependent decrease (up to ~50% at 10 µM) | Concomitant reduction with mRNA levels | Antiproliferative and apoptotic effects |
| Namalwa | 0-10 µM | 48 hours | Not specified | Not specified | Antiproliferative and apoptotic effects, induced cell cycle arrest, ~50% reduction in colony formation |
| OPM2 (Multiple Myeloma) | Not specified | Not specified | ~75% reduction | Significant downregulation | Growth inhibition |
| R8226, MOLP8, MM1S, AMO1, H929 (Multiple Myeloma) | Not specified | Not specified | ~35% reduction | Significant downregulation | Growth inhibition |
Experimental Workflow and Troubleshooting Logic
To aid in experimental design and problem-solving, the following diagrams illustrate the typical experimental workflow for using this compound and a logical approach to troubleshooting delivery issues.
References
how to control for RNase contamination in Myc-ribotac experiments
Troubleshooting Guides and FAQs for Controlling RNase Contamination
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice to mitigate RNase contamination in Myc-ribotag experiments, ensuring high-quality and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in a Myc-ribotag experiment?
A1: RNases are ubiquitous and highly stable enzymes that can compromise the integrity of your RNA samples. The most common sources in a laboratory setting include:
-
Personnel: Hands, skin, and hair are major sources of RNases.[1][2] Always wear gloves and a clean lab coat.
-
Surfaces: Benchtops, pipettes, and other laboratory equipment can be contaminated through exposure to dust, airborne microbes, or direct contact.[1][3]
-
Solutions and Reagents: Non-certified reagents and aqueous solutions can introduce RNases. It is crucial to use RNase-free water and reagents.[1]
-
Consumables: Non-certified plasticware such as pipette tips and microcentrifuge tubes can be a source of contamination. Autoclaving alone is not always sufficient to eliminate all RNase activity.
Q2: How can I create and maintain an RNase-free workspace?
A2: Establishing a dedicated area for RNA work is critical. Key practices include:
-
Designated Area: If possible, designate a specific bench or even a room solely for RNA experiments.
-
Decontamination Routine: Regularly clean all surfaces, including benchtops, pipettors, and equipment, with a commercial RNase decontamination solution (e.g., RNaseZap™). This should be followed by a rinse with RNase-free water.
-
Dedicated Equipment: Use a set of pipettes, tube racks, and other equipment that are exclusively for RNA work.
-
Proper Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching any surface that is not certified as RNase-free (e.g., door handles, keyboards).
Q3: What is the difference between DEPC treatment and using a commercial RNase decontamination solution?
A3: Both are methods to eliminate RNases, but they have different applications and considerations:
-
DEPC (Diethylpyrocarbonate) Treatment: DEPC is a chemical that inactivates RNases by modifying their histidine residues. It is primarily used to treat aqueous solutions and water. After treatment, the solution must be autoclaved to inactivate the DEPC, which can otherwise interfere with downstream enzymatic reactions or modify RNA. DEPC is suspected to be a carcinogen and must be handled with care in a fume hood. Importantly, DEPC cannot be used with Tris-based buffers as it reacts with the primary amine.
-
Commercial Decontamination Solutions (e.g., RNaseZap™, RNase AWAY™): These are ready-to-use solutions designed for surface decontamination of benchtops, glassware, and plasticware. They act on contact to destroy RNases and are typically rinsed off with RNase-free water. They offer a convenient and effective alternative to DEPC for surface cleaning.
Q4: Are RNase inhibitors necessary in my lysis and wash buffers?
A4: Yes, including a potent RNase inhibitor in your buffers is a crucial step to protect your RNA-ribosome complexes from degradation by endogenous RNases released during cell lysis and subsequent washing steps. Recombinant RNase inhibitors like RNaseOUT™ or SUPERase•In™ are commonly used as they are compatible with downstream applications and effectively inhibit a broad spectrum of RNases.
Troubleshooting Guide
Problem: My RNA yield is very low or completely degraded after the Myc-immunoprecipitation.
This is a classic sign of RNase contamination. Use the following decision tree to identify the potential source of the problem.
Quantitative Data Summary
The following table summarizes key quantitative parameters for controlling RNase contamination.
| Parameter | Recommendation | Notes |
| RNase Inhibitor Concentration | ||
| RNaseOUT™ | 1:1000 to 1:200 dilution (e.g., 0.2 U/µL) | Add fresh to lysis and wash buffers immediately before use. |
| SUPERase•In™ | 1 U/µL final concentration | Inhibits a broader range of RNases compared to traditional inhibitors. |
| Surface/Equipment Decontamination | ||
| Baking Glassware | ≥ 4 hours at 180-240°C (356-464°F) | Wrap in foil to maintain sterility post-baking. |
| Commercial Reagents (e.g., RNaseZap™) | Apply, wipe, then rinse with RNase-free water. | Do not dilute the solution. Not for use on corrodible metal surfaces. |
| Solution Preparation | ||
| DEPC Treatment | 0.1% (v/v) DEPC in water, incubate ≥12h at 37°C, then autoclave. | Autoclaving is essential to inactivate residual DEPC. |
Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water (1 Liter)
-
To 1 liter of high-quality purified water (e.g., Milli-Q), add 1 ml of Diethylpyrocarbonate (DEPC).
-
Shake the solution vigorously to ensure the DEPC is well-dispersed.
-
Incubate the solution for at least 12 hours at 37°C.
-
Autoclave the treated water for a minimum of 20-30 minutes to hydrolyze and eliminate any remaining DEPC.
-
Allow the water to cool completely and store it in sterile, RNase-free bottles.
CAUTION: DEPC is a suspected carcinogen and should be handled with appropriate safety precautions, including gloves and use of a fume hood.
Protocol 2: Decontamination of Work Surfaces and Equipment with RNaseZap™
-
For Work Surfaces:
-
Apply RNaseZap™ solution directly onto the benchtop.
-
Wipe the entire surface thoroughly with a clean paper towel.
-
Rinse the surface with RNase-free water using a squirt bottle.
-
Dry the surface completely with a new, clean paper towel.
-
-
For Lab Apparatus (e.g., centrifuges, vortexers):
-
Apply the solution liberally to a paper towel and wipe all exposed surfaces.
-
Rinse thoroughly by wiping with a paper towel soaked in RNase-free water.
-
Wipe dry with a clean paper towel.
-
-
For Pipettors:
-
Following the manufacturer's instructions, disassemble the lower part of the pipettor.
-
Soak the shaft (not the entire mechanism) in RNaseZap™ for one minute.
-
Rinse the shaft thoroughly with RNase-free water.
-
Allow to air dry completely before reassembling.
-
Visualizations
Myc-Ribotag Workflow with RNase Control Points
References
Validation & Comparative
Targeting the "Undruggable" Oncogene: A Comparative Guide to Myc-ribotac and PROTAC Technologies
For researchers, scientists, and drug development professionals, the transcription factor MYC represents a formidable challenge in cancer therapy. Long considered "undruggable" due to its lack of a defined binding pocket, new therapeutic modalities are emerging that aim to eliminate MYC protein expression rather than inhibit its function. This guide provides a detailed comparison of two such promising technologies: Myc-ribotac and Proteolysis Targeting Chimeras (PROTACs), offering insights into their mechanisms, supporting experimental data, and detailed protocols for their evaluation.
At a Glance: this compound vs. PROTAC
| Feature | This compound | PROTAC (Proteolysis Targeting Chimera) |
| Target | MYC messenger RNA (mRNA) | MYC protein |
| Mechanism of Action | Recruits endogenous RNase L to cleave and degrade MYC mRNA, preventing protein translation. | Recruits an E3 ubiquitin ligase to the MYC protein, leading to its ubiquitination and subsequent degradation by the proteasome. |
| Cellular Machinery | Ribonuclease L (RNase L) | Ubiquitin-Proteasome System (UPS) |
| Molecular Components | A small molecule that binds to a specific region of MYC mRNA (e.g., the Internal Ribosome Entry Site - IRES) linked to an RNase L recruiter. | A small molecule ligand for the MYC protein linked to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon). |
Mechanism of Action
This compound: Intercepting the Message
This compound operates at the transcript level, preventing the synthesis of the MYC protein. This technology utilizes a chimeric small molecule designed to bind simultaneously to a specific structural element within the MYC mRNA and to the endoribonuclease RNase L. This proximity-induced dimerization activates RNase L, which then cleaves the MYC mRNA, leading to its degradation and a subsequent reduction in MYC protein levels.[1][2][3]
References
Decoding MYC mRNA Instability: A Comparative Guide to RNase L-Dependent and Alternative Degradation Pathways
For Immediate Release
This guide provides a comprehensive comparison of the RNase L-dependent pathway and other significant mechanisms that contribute to the degradation of MYC proto-oncogene mRNA, a critical process in controlling cell proliferation and tumorigenesis. We present a synthesis of experimental data, detailed methodologies for key validation experiments, and visual representations of the involved signaling and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating cancer biology and therapeutics targeting MYC.
Unraveling the Intricacies of MYC mRNA Turnover
The MYC proto-oncogene is a master regulator of cell growth, proliferation, and metabolism. Its expression is tightly controlled, in part, through the rapid turnover of its messenger RNA (mRNA). The inherent instability of MYC mRNA is a crucial tumor-suppressive mechanism, and its dysregulation is a hallmark of many cancers. Several cellular pathways contribute to the degradation of MYC mRNA, each with distinct molecular players and regulatory inputs. This guide focuses on the endoribonuclease RNase L-dependent pathway and provides a comparative analysis with other well-established degradation mechanisms.
Quantitative Comparison of MYC mRNA Degradation Pathways
The stability of MYC mRNA is dynamically regulated by multiple pathways, resulting in a characteristically short half-life. The following table summarizes quantitative data on the half-life of MYC mRNA mediated by different degradation mechanisms. It is important to note that the precise half-life can vary depending on the cell type and experimental conditions.
| Degradation Pathway | Key Effector(s) | Typical MYC mRNA Half-life (minutes) | Supporting Evidence |
| RNase L-Dependent Degradation | RNase L | ~15 | Upon activation, RNase L can rapidly degrade a wide range of cellular mRNAs, including those that are typically stable. For instance, the half-life of GAPDH mRNA is reduced to approximately 15 minutes following RNase L activation.[1] Given that the basal half-life of the unstable MYC mRNA is already in the range of 15-30 minutes, it is inferred that RNase L activation would lead to its rapid degradation within a similar timeframe.[2] |
| AU-Rich Element (ARE)-Mediated Decay | HuR (stabilizer), TTP, BRF1, KSRP, AUF1 (destabilizers) | 15 - 45 | The 3' untranslated region (UTR) of MYC mRNA contains AU-rich elements that are binding sites for various proteins that can either promote or inhibit decay. For example, in HT29 colon cancer cells, the half-life of c-myc mRNA was determined to be 42 minutes.[3] |
| Coding Region Determinant (CRD)-Mediated Decay | CRD-Binding Protein (CRD-BP) (stabilizer), Endonucleases | 30 - 60 | A specific sequence within the coding region of MYC mRNA acts as an instability determinant. The binding of CRD-BP to this region protects the mRNA from endonucleolytic cleavage.[4][5] |
| microRNA (miRNA)-Mediated Degradation | Various miRNAs (e.g., let-7, miR-34a) | Variable, context-dependent | MicroRNAs can bind to the 3' UTR of MYC mRNA, leading to its degradation or translational repression. The extent of degradation and the resulting half-life are dependent on the specific miRNA and its abundance. |
Signaling and Experimental Workflow Diagrams
To visually elucidate the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experiments are provided below.
Protocol 1: Actinomycin D Chase Assay for MYC mRNA Half-life Determination
This protocol is used to measure the decay rate of MYC mRNA by inhibiting transcription and measuring the remaining mRNA levels over time.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Complete growth medium
-
Actinomycin D (5 µg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and primers for MYC and a stable housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to 70-80% confluency.
-
Add Actinomycin D to the culture medium to a final concentration of 5 µg/mL to inhibit transcription. This is time point 0.
-
Incubate the cells and harvest them at various time points (e.g., 0, 15, 30, 45, 60, 90, 120 minutes) after the addition of Actinomycin D.
-
At each time point, wash the cells with ice-cold PBS and lyse them for total RNA extraction using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its integrity.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the levels of MYC and the housekeeping gene mRNA at each time point using qRT-PCR.
-
Normalize the MYC mRNA levels to the housekeeping gene levels at each time point.
-
Plot the natural logarithm of the normalized MYC mRNA percentage remaining versus time.
-
Determine the mRNA half-life (t1/2) from the slope of the linear regression line using the equation: t1/2 = -ln(2)/slope.
Protocol 2: Northern Blot Analysis of MYC mRNA
Northern blotting allows for the direct detection and quantification of specific mRNA species.
Materials:
-
Total RNA samples (from Actinomycin D chase or other treatments)
-
Formaldehyde
-
MOPS buffer
-
Agarose
-
RNA loading dye
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or DIG-labeled probe specific for MYC mRNA
-
Wash buffers
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
Separate the total RNA samples (10-20 µg per lane) on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA from the gel to a nylon membrane via capillary transfer.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with a labeled probe specific for MYC mRNA overnight at an appropriate temperature.
-
Wash the membrane with a series of wash buffers of increasing stringency to remove unbound probe.
-
Detect the signal using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for DIG-labeled probes).
-
Quantify the band intensities for MYC mRNA at each time point.
-
Normalize the data to a loading control (e.g., 18S or 28S rRNA bands visualized by ethidium (B1194527) bromide staining or a probe for a stable mRNA).
-
Calculate the MYC mRNA half-life as described in the Actinomycin D chase assay protocol.
Protocol 3: Activation of RNase L and Measurement of MYC mRNA
This protocol describes how to specifically activate the RNase L pathway and measure the resulting degradation of MYC mRNA.
Materials:
-
Cultured cells (e.g., A549)
-
Transfection reagent
-
Poly(I:C) or synthetic 2-5A
-
RNA extraction kit
-
qRT-PCR reagents for MYC and a housekeeping gene
Procedure:
-
Seed cells and grow to the desired confluency.
-
Transfect the cells with poly(I:C) (a synthetic analog of double-stranded RNA) or 2-5A (the direct activator of RNase L) using a suitable transfection reagent. Include a mock-transfected control.
-
Incubate the cells for a time course (e.g., 0, 1, 2, 4, 6 hours) after transfection.
-
At each time point, harvest the cells and extract total RNA.
-
To confirm RNase L activation, assess the integrity of ribosomal RNA (rRNA) by gel electrophoresis. RNase L activation leads to characteristic rRNA cleavage patterns.
-
Quantify the levels of MYC mRNA at each time point using qRT-PCR, as described in Protocol 1.
-
Calculate the half-life of MYC mRNA under conditions of RNase L activation.
By employing these methodologies, researchers can quantitatively assess the contribution of different pathways to MYC mRNA degradation, providing valuable insights into the complex regulation of this critical oncogene. This knowledge is paramount for the development of novel therapeutic strategies aimed at modulating MYC expression in cancer.
References
- 1. Single-cell analysis of RNase L-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered expression of the mRNA stability factor HuR promotes cyclooxygenase-2 expression in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of c-myc mRNA Decay by Translational Pausing in a Coding Region Instability Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of c-myc mRNA half-life in vitro by a protein capable of binding to a coding region stability determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Myc-Ribotac Versus Other MYC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The MYC oncogene, a master regulator of cellular proliferation and metabolism, has long been a coveted yet challenging target in cancer therapy. Its "undruggable" nature, owing to a lack of well-defined binding pockets, has spurred the development of innovative inhibitory strategies. This guide provides an objective comparison of the specificity of a novel RNA-targeting approach, Myc-ribotac, with other prominent MYC inhibitors, supported by experimental data.
Executive Summary
This compound emerges as a highly specific inhibitor of MYC expression by uniquely targeting its messenger RNA (mRNA). Unlike inhibitors that target the MYC protein, this compound recruits an endogenous enzyme to degrade MYC mRNA before it can be translated into protein. This mechanism appears to confer a high degree of specificity, with transcriptome-wide analyses revealing minimal off-target effects. In contrast, other classes of MYC inhibitors, while effective in reducing MYC activity, exhibit varying degrees of off-target engagement that can contribute to their therapeutic window and potential side effects.
Data Presentation: A Comparative Analysis of MYC Inhibitor Specificity
The following table summarizes the specificity profiles of this compound and other key MYC inhibitors based on available quantitative data.
| Inhibitor Class | Specific Inhibitor | Mechanism of Action | Method of Specificity Assessment | Key Specificity Findings | Reference(s) |
| RIBOTAC | This compound | Recruits RNase L to the Internal Ribosome Entry Site (IRES) of MYC mRNA, leading to its degradation.[1][2] | Global RNA Profiling (RNA-seq) | Highly selective, with only 0.40% of transcripts significantly affected. The most downregulated transcript is a known MYC downstream target.[3] | [3] |
| Small Molecule | 10058-F4 | Prevents the heterodimerization of MYC with its partner protein MAX. | Yeast Two-Hybrid Screening, Cellular Assays | Shows specificity for the Myc-Max interaction with minimal off-target effects against other protein pairs in yeast two-hybrid assays.[1] However, some studies suggest potential off-target effects on mitochondrial function independent of MYC. | |
| Miniprotein | Omomyc | A dominant-negative mini-protein that sequesters MYC and prevents its binding to DNA. | Co-immunoprecipitation, RNA-seq, ChIP-seq | Demonstrates high specificity for the MYC family of proteins (c-Myc and N-Myc) and effectively downregulates MYC target gene signatures. | |
| BET Inhibitor | JQ1 | Indirectly inhibits MYC transcription by displacing BRD4 from chromatin. | Transcriptome Analysis (RNA-seq) | While effective at downregulating MYC, JQ1 has broad effects on the transcriptome due to its role in regulating the expression of many genes. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of MYC Inhibition
References
Assessing the Reproducibility of Myc-Ribotac Experimental Data: A Comparative Guide
For researchers and professionals in drug development, the ability to reliably reproduce experimental findings is paramount. This guide provides a comparative analysis of Myc-ribotac technology for targeted RNA degradation of the MYC oncogene, alongside alternative methods such as RNA interference (RNAi) and CRISPR-Cas13. The following sections present quantitative data, detailed experimental protocols, and visual workflows to objectively assess the performance and reproducibility of these techniques.
Quantitative Data Comparison
The efficacy of this compound in reducing MYC mRNA and protein levels has been documented in various cancer cell lines. This section summarizes the available quantitative data and compares it with alternative methods.
Table 1: Performance of this compound in MYC Knockdown
| Cell Line | Concentration | Treatment Duration | MYC mRNA Reduction | MYC Protein Reduction | Number of Replicates | Statistical Test | Reference |
| HeLa | 10 µM | 48 hours | ~50% | ~50% | 3 | Two-tailed Student's t-test | [1][2] |
| Namalwa | 10 µM | Not Specified | Not Specified | Significant reduction | 2 | Not Specified | [1] |
| OPM2 (Multiple Myeloma) | Not Specified | Not Specified | ~75% | Significant reduction | Not Specified | Not Specified | [3][4] |
| R8226, MOLP8, MM1S, AMO1, H929 (Multiple Myeloma) | Not Specified | Not Specified | ~35% | Significant reduction | Not Specified | Not Specified |
Table 2: Performance of RNAi in MYC Knockdown
| Cell Line | Method | Treatment Duration | MYC mRNA Reduction | MYC Protein Reduction | Number of Replicates | Statistical Test | Reference |
| HeLa | siRNA | 72 hours | Significant reduction | Significant reduction | Not Specified | Not Specified | |
| HepG2 | shRNA | 24, 48, 72 hours | Significant reduction | Significant reduction | 3 | ANOVA | |
| HT-29 | siRNA | Not Specified | Significant reduction | Significant reduction | Not Specified | Not Specified |
Table 3: Performance of CRISPR-Cas13 in MYC Knockdown
| Cell Line | Method | Specificity | Reference |
| General Mammalian Cells | LwaCas13a | Dramatically improved specificity compared to RNAi | |
| HEK293FT | dCas13-M3nls/nes | Targeted RNA methylation leading to decreased mRNA abundance |
Selectivity of this compound: A key aspect of reproducibility is the consistency of off-target effects. Global RNA profiling in HeLa cells treated with this compound at 10 µM showed high selectivity, with only 84 transcripts (0.40%) being significantly affected. The most downregulated transcript was EGR1, a known downstream target of MYC, indicating on-target pathway engagement.
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible results. The following sections outline the typical experimental protocols for this compound, RNAi, and CRISPR-Cas13.
This compound Experimental Protocol
The development and application of a RiboTAC involves several key steps, from identifying a suitable RNA binder to cellular assessment.
-
Identification of an RNA Binder: A small molecule that binds to a specific motif within the target RNA, in this case, the internal ribosome entry site (IRES) of MYC mRNA, is identified.
-
Design and Synthesis of the RiboTAC: The identified RNA-binding molecule is chemically linked to a small molecule that recruits and activates RNase L.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., HeLa, Namalwa, multiple myeloma cell lines) are cultured under standard conditions.
-
Cells are seeded at an appropriate density and allowed to adhere overnight.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentration (e.g., 0-10 µM).
-
Cells are incubated with the compound for a specified duration (e.g., 48 hours).
-
-
Assessment of MYC Knockdown:
-
RT-qPCR: RNA is extracted from the cells, reverse-transcribed to cDNA, and MYC mRNA levels are quantified using real-time PCR.
-
Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE. MYC protein levels are detected using a specific antibody.
-
-
Functional Assays:
-
Cell Proliferation and Apoptosis Assays: The effect of this compound on cell growth and programmed cell death is assessed using standard assays (e.g., MTT assay, flow cytometry for apoptosis).
-
Colony Formation Assay: The ability of single cells to grow into colonies is evaluated to determine long-term effects on cell viability.
-
RNAi Experimental Protocol (siRNA-mediated)
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting a specific sequence of the MYC mRNA are designed and synthesized. A non-targeting control siRNA is also used.
-
Cell Culture and Transfection:
-
HeLa cells are cultured in appropriate media.
-
Cells are seeded in plates to achieve a certain confluency (e.g., 30-50%) at the time of transfection.
-
siRNA is complexed with a transfection reagent (e.g., lipid-based) in serum-free medium.
-
The siRNA-lipid complexes are added to the cells, and the cells are incubated for a specified period (e.g., 4-6 hours).
-
The transfection medium is then replaced with complete growth medium.
-
-
Incubation and Analysis:
-
Cells are incubated for 24-72 hours post-transfection to allow for MYC mRNA and protein knockdown.
-
MYC expression levels are analyzed by RT-qPCR and Western blot as described for the this compound protocol.
-
CRISPR-Cas13 Experimental Protocol
-
gRNA Design: Guide RNAs (gRNAs) that are complementary to the target MYC RNA sequence are designed. It is recommended to design gRNAs that do not target known functional motifs to avoid disrupting RNA localization and processing.
-
Vector Construction: The designed gRNA sequences are cloned into an expression vector. The Cas13 protein (e.g., LwaCas13a) is cloned into a separate expression vector, often fused to a fluorescent protein for visualization.
-
Cell Culture and Transfection:
-
Cells are plated to be at approximately 30% confluency for transfection.
-
The gRNA and Cas13 expression vectors are co-transfected into the target cells using a suitable transfection method.
-
-
Analysis of RNA Knockdown:
-
Following an appropriate incubation period to allow for vector expression and RNA targeting, the level of MYC RNA is quantified by RT-qPCR.
-
The specificity of knockdown can be assessed by RNA sequencing to analyze the global transcriptome.
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for this compound application.
Caption: Experimental workflow for CRISPR-Cas13-mediated RNA targeting.
Caption: Signaling pathway of this compound action.
References
Validating Myc-Ribotac: A Comparative Guide to Genetic Controls for On-Target Efficacy
For researchers, scientists, and drug development professionals, establishing the on-target specificity of novel therapeutics is paramount. This guide provides a comprehensive comparison of genetic controls for validating the on-target effects of Myc-ribotac, a promising ribonuclease-targeting chimera (RIBOTAC) designed to degrade MYC mRNA. We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with alternative MYC-targeting technologies.
This compound represents a novel strategy for targeting the historically "undruggable" MYC oncogene. Its mechanism involves a small molecule that binds to the internal ribosome entry site (IRES) of MYC mRNA and recruits the endoribonuclease RNase L to induce its degradation[1][2][3][4]. Validating that the observed anti-cancer effects are a direct consequence of this on-target activity is crucial for its development as a therapeutic agent. This guide outlines the essential genetic controls and compares the performance of this compound with other MYC-targeting modalities.
On-Target Validation of this compound: A Multi-pronged Approach
A series of rigorous genetic experiments are necessary to unequivocally demonstrate that this compound's effects are mediated through its intended mechanism. These controls are designed to probe each component of the this compound-RNA-RNase L axis.
Key Genetic Controls and Expected Outcomes
| Genetic Control | Purpose | Expected Outcome |
| RNase L Knockout (KO) | To confirm the absolute requirement of RNase L for this compound activity. | The MYC mRNA and protein-lowering effects of this compound are abrogated in RNase L KO cells[1]. |
| Ectopic RNase L Expression | To rescue this compound activity in RNase L-deficient cells. | Restoration of this compound-mediated MYC degradation in RNase L KO cells upon reintroduction of RNase L. |
| Inactive Control Molecule | To demonstrate the necessity of the RNase L recruiting moiety. | A control molecule that binds to MYC IRES but cannot recruit RNase L should not induce MYC mRNA degradation. |
| Luciferase Reporter Assay | To verify specific targeting of the MYC IRES. | This compound should reduce the expression of a luciferase reporter gene that is under the control of the MYC IRES, but not a control reporter lacking the IRES. |
| Transcriptome Analysis (RNA-seq) | To assess the global specificity of this compound. | RNA-sequencing should reveal a selective downregulation of MYC mRNA and its downstream targets, with minimal off-target effects. |
Comparative Analysis of MYC-Targeting Technologies
This compound offers a distinct mechanism for targeting MYC at the RNA level. Below is a comparison with other prominent MYC-targeting strategies, highlighting their mechanisms and reported efficacy.
| Technology | Mechanism of Action | Reported Efficacy (MYC Reduction) | Key Advantages | Key Limitations |
| This compound | Recruits endogenous RNase L to degrade MYC mRNA via IRES binding. | mRNA: ~35-75% reduction; Protein: Significant downregulation. | Catalytic mode of action; potential for high specificity. | Dependent on RNase L expression; potential for off-target RNA binding. |
| Antisense Oligonucleotides (ASOs) | Single-stranded DNA analogs that bind to MYC mRNA, leading to its degradation by RNase H. | mRNA and protein reduction; IC50 of 152.5 nM in A549 cells for one ASO. | High specificity due to Watson-Crick base pairing. | Potential for off-target effects; delivery challenges in vivo. |
| Small Interfering RNA (siRNA) | Double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to cleave MYC mRNA. | mRNA reduction of 76.4% to 98.4% at 10 nM in various breast cancer cell lines. | Potent and specific knockdown. | Delivery challenges; potential for off-target and immune-stimulatory effects. |
| Peptide Nucleic Acids (PNAs) | Synthetic DNA mimics with a peptide-like backbone that can block translation or processing of MYC mRNA. | Conceptually can inhibit MYC, but specific quantitative data on PNA-mediated MYC degradation is limited. | High stability and binding affinity. | Limited cell permeability and in vivo data for MYC targeting. |
| Proximity-Induced Nucleic Acid Degraders (PINADs) | Small molecules that bind to a target RNA and induce its degradation through various mechanisms, not necessarily RNase L recruitment. | A developing technology; specific data on PINADs targeting MYC is not yet widely available. | Potential for broad applicability to different RNA targets. | Early stage of development; mechanism and specificity need extensive validation. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of validation experiments. Below are outlines for key assays.
RNase L Knockout via CRISPR-Cas9
This protocol describes the generation of an RNase L knockout cell line to validate the RNase L-dependency of this compound.
-
sgRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting a critical exon of the RNase L gene into a Cas9 expression vector (e.g., pX459).
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the target cell line using a suitable transfection reagent.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using puromycin (B1679871) resistance encoded on the plasmid) and isolate single-cell clones by limiting dilution.
-
Verification of Knockout: Screen individual clones for RNase L knockout by Western blot analysis of RNase L protein levels and confirm the genomic modification by Sanger sequencing of the targeted locus.
Ectopic Expression of RNase L
This protocol is for rescuing RNase L expression in a knockout cell line.
-
Plasmid Construction: Clone the full-length coding sequence of human RNase L into a mammalian expression vector. A nuclease-dead mutant (e.g., H672N) should be used as a negative control.
-
Transfection: Transfect the RNase L expression plasmid or the nuclease-dead control plasmid into the RNase L knockout cells.
-
Verification of Expression: Confirm the expression of ectopic RNase L by Western blot.
-
Functional Assay: Treat the transfected cells with this compound and assess the restoration of MYC mRNA and protein degradation compared to cells transfected with the empty vector or the nuclease-dead control.
Luciferase Reporter Assay for MYC IRES Activity
This assay validates the specific targeting of the MYC IRES by this compound.
-
Constructs:
-
Test Construct: A bicistronic plasmid containing a firefly luciferase gene downstream of the MYC IRES. A Renilla luciferase gene under a constitutive promoter can be included on the same plasmid for normalization.
-
Control Construct: A similar plasmid where the MYC IRES is deleted or replaced with a non-functional sequence.
-
-
Transfection: Co-transfect the reporter constructs into the desired cell line.
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Luciferase Measurement: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system. The ratio of firefly to Renilla luciferase activity indicates the level of IRES-mediated translation.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for validating on-target effects.
By employing these rigorous genetic controls and comparing the performance of this compound with alternative technologies, researchers can build a strong case for its on-target efficacy and specificity, paving the way for its further preclinical and clinical development.
References
Safety Operating Guide
Navigating the Safe Disposal of Myc-ribotac: A Procedural Guide
For researchers and drug development professionals utilizing the innovative Myc-ribotac technology, ensuring its proper and safe disposal is a critical component of laboratory management and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the disposal of this compound, aligning with standard laboratory safety protocols and chemical handling best practices.
This compound, a ribonuclease-targeting chimera, is a sophisticated molecule designed to target and degrade MYC mRNA. Its composition, which includes a pre-miR-155 binder, an RNA binder, and an Amino-PEG4-alcohol linker, necessitates a multi-faceted approach to waste management, considering both its chemical and biological implications.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses or goggles to protect from potential splashes.
-
A laboratory coat to prevent skin contact.
-
Chemical-resistant gloves to ensure safe handling of the compound and its waste.
All handling and disposal activities should be conducted within a well-ventilated chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste should be approached systematically. The following steps provide a clear framework for researchers to follow:
-
Waste Segregation: At the point of generation, diligently segregate waste contaminated with this compound from other laboratory waste streams. This includes unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and any absorbent materials used for spills.
-
Liquid Waste Management:
-
Unused Stock Solutions: Unused or expired this compound stock solutions should be treated as chemical waste.
-
Aqueous Solutions: For dilute aqueous solutions, absorb the liquid with a non-reactive, absorbent material such as diatomite or universal binders.
-
Solvent-Based Solutions: If this compound is dissolved in a solvent, the entire solution should be collected as hazardous chemical waste. Do not evaporate solvents in a fume hood as a means of disposal.
-
-
Solid Waste Management:
-
Contaminated Labware: Disposable plastics, glassware, and other materials that have come into direct contact with this compound should be collected in a designated, leak-proof container clearly labeled as "Hazardous Chemical Waste" and "this compound Waste."
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound, such as absorbent pads or granules, must also be disposed of as hazardous chemical waste.
-
-
Decontamination of Reusable Labware: Non-disposable labware should be decontaminated by thoroughly scrubbing with alcohol, followed by multiple rinses with purified water. The initial alcohol rinse should be collected as hazardous waste.
-
RNA-Related Waste Considerations: Given that this compound targets RNA, any experimental waste containing biological materials (e.g., cell cultures treated with this compound) should be handled as potentially biohazardous waste.[1] Such waste should be decontaminated, typically by autoclaving or chemical inactivation (e.g., with a 10% bleach solution for at least 30 minutes), before final disposal according to institutional guidelines for biohazardous waste.[2]
-
Container Labeling and Storage: All waste containers must be clearly and accurately labeled with their contents. Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup by your institution's environmental health and safety (EHS) department.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted in strict accordance with all applicable local, state, and federal regulations.[3] Always consult your institution's EHS office for specific guidance and to schedule a waste pickup.
Quantitative Data Summary for Disposal Considerations
| Waste Type | Recommended Containment | Key Disposal Considerations | Regulatory Compliance |
| Unused/Expired this compound | Original or clearly labeled, sealed container. | Treat as hazardous chemical waste. Do not dispose down the drain. | Adhere to institutional and local chemical waste regulations. |
| Contaminated Liquid Waste | Labeled, leak-proof chemical waste container. | Absorb aqueous solutions with inert material. Collect solvent-based solutions directly. | Follow guidelines for hazardous liquid waste disposal. |
| Contaminated Solid Waste | Labeled, puncture-resistant hazardous waste container. | Includes pipette tips, tubes, gloves, and spill cleanup materials. | Manage as solid hazardous chemical waste. |
| Biologically-Contaminated Waste | Autoclavable biohazard bags within a rigid, leak-proof container. | Decontaminate via autoclaving or chemical inactivation before disposal.[1][2] | Comply with institutional and national guidelines for biohazardous and recombinant nucleic acid waste. |
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Handling Protocol for Myc-ribotac
Disclaimer: The following guidelines are based on general best practices for handling potent, targeted research molecules. Since "Myc-ribotac" is not a publicly documented compound, this protocol assumes it is a potent molecule, potentially with cytotoxic or genotoxic properties, requiring stringent safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive guidance.
This document provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Engineering Controls
This compound is presumed to be a potent compound with potential biological activity. All new compounds with unknown toxicity should be handled as hazardous. The primary routes of exposure are inhalation, dermal contact, and ingestion.
Engineering Controls are the first line of defense in minimizing exposure.
-
Ventilation: All work with solid or volatile forms of this compound, including weighing and preparing stock solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.
-
Containment: Use of a powder containment balance hood is recommended for weighing the solid compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential. The following PPE is mandatory when handling this compound in any form.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects mucous membranes from splashes of liquids or airborne particles. |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves. | Provides a barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Body Protection | A disposable, solid-front laboratory gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A fit-tested N95 respirator or higher may be required for handling powders outside of a containment hood, based on a risk assessment. | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE when opening the package.
-
Verify the container label matches the order.
-
Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place, in a clearly labeled, sealed container.
Preparation of Stock Solutions:
-
Perform all calculations for solution preparation before entering the containment area.
-
Conduct the weighing of the solid compound within a chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Use disposable labware whenever possible.
-
Add solvent to the solid compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date, and your initials.
Experimental Use:
-
When diluting stock solutions or adding the compound to experimental assays, work within a chemical fume hood.
-
Use positive displacement pipettes for accurate handling of small volumes and to prevent aerosol generation.
-
After use, decontaminate all non-disposable equipment that came into contact with this compound.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure. Waste should be categorized as either "trace" or "bulk" contaminated waste.[2]
| Waste Category | Description | Disposal Container |
| Trace Contaminated Waste | Items with residual amounts of this compound, such as empty vials, pipette tips, gloves, gowns, and bench paper.[2] | Yellow sharps or waste containers, clearly labeled "Trace Cytotoxic Waste".[2][3] |
| Bulk Contaminated Waste | Materials grossly contaminated with this compound, including expired or unused stock solutions, and materials used for spill cleanup. | Black hazardous waste containers, clearly labeled "Hazardous Waste - Cytotoxic". |
Disposal Procedure:
-
Segregate waste at the point of generation.
-
Do not overfill waste containers; seal them when they are three-quarters full.
-
Follow your institution's procedures for the labeling, storage, and pickup of hazardous chemical waste.
-
High-temperature incineration is the required method for the final destruction of cytotoxic waste.
Emergency Procedures
Spill Response:
-
Small Spill (<5 mg or <1 mL):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Decontaminate the area with a suitable cleaning solution (e.g., 10% bleach solution followed by 70% ethanol), working from the outside in.
-
Collect all cleanup materials in the appropriate cytotoxic waste container.
-
-
Large Spill (>5 mg or >1 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) department immediately.
-
Restrict access to the spill area.
-
Allow only trained personnel to conduct the cleanup.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.
Experimental Protocol: In Vitro Myc-RNA Degradation Assay
Objective: To determine the efficacy of this compound in degrading target Myc RNA in a human cell line (e.g., HeLa or a relevant cancer cell line).
Materials:
-
This compound
-
HeLa cells (or other appropriate cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (vehicle control)
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, primers for Myc and a housekeeping gene like GAPDH, qPCR master mix)
-
Nuclease-free water
-
Appropriate cell culture plates (e.g., 6-well plates)
Methodology:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate at 37°C and 5% CO2 overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Myc and the housekeeping gene (GAPDH). Set up reactions in triplicate for each sample and primer set.
-
Data Analysis: Calculate the relative expression of Myc RNA normalized to the housekeeping gene using the ΔΔCt method. Compare the levels of Myc RNA in this compound-treated cells to the vehicle-treated control cells to determine the percentage of RNA degradation.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
